molecular formula C8H10N2 B1520236 4-Cyclopropylpyridin-2-amine CAS No. 908269-97-6

4-Cyclopropylpyridin-2-amine

Cat. No.: B1520236
CAS No.: 908269-97-6
M. Wt: 134.18 g/mol
InChI Key: HAIPJIYVWCQVNZ-UHFFFAOYSA-N
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Description

4-Cyclopropylpyridin-2-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIPJIYVWCQVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671711
Record name 4-Cyclopropylpyridin-2-amine
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-97-6
Record name 4-Cyclopropyl-2-pyridinamine
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Record name 4-Cyclopropylpyridin-2-amine
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Record name 4-cyclopropylpyridin-2-amine
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Foundational & Exploratory

Physicochemical properties of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylpyridin-2-amine

Introduction

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The physicochemical properties of a new chemical entity (NCE) are foundational to its ultimate success, governing its absorption, distribution, metabolism, and excretion (ADME). This compound, a heterocyclic amine featuring a pyridine core, represents a valuable building block in medicinal chemistry. Its unique structural combination—a basic pyridine ring, an amino group, and a lipophilic cyclopropyl moiety—suggests a nuanced physicochemical profile.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of key parameters but also the underlying scientific principles and validated experimental protocols for their determination. The insights herein are intended to empower rational decision-making in lead optimization and candidate selection processes.

Core Molecular & Structural Attributes

A precise understanding of a compound's fundamental structure is the starting point for all physicochemical analysis. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundIUPAC Convention
CAS Number 1187467-39-9Chemical Abstracts Service
Molecular Formula C₈H₁₀N₂---
Molecular Weight 134.18 g/mol ---
2D Structure ---

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant, pKa, is a critical parameter that dictates the extent of a compound's ionization at a given pH.[1] This property profoundly influences solubility, membrane permeability, and receptor binding. For a drug to be absorbed, it must often exist in a neutral, un-ionized state to passively diffuse across lipid membranes.[1]

This compound possesses two potential sites for protonation: the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is expected to be the more basic site. The pKa value provides a quantitative measure of this basicity.

Causality Behind Experimental Choices

Determining the pKa of pyridine derivatives can be achieved through various methods. While computational methods offer predictive power, experimental determination remains the gold standard.[2][3] NMR-based titration is a powerful technique that monitors the change in the chemical shift of specific protons as the pH of the medium is altered.[4] The protons on the aromatic ring are particularly sensitive to the protonation state of the ring nitrogen, allowing for a precise determination of the pKa.[4]

Experimental Protocol: pKa Determination by ¹H NMR Titration

This protocol outlines the determination of the pKa value by monitoring pH-dependent chemical shifts.

Step 1: Sample Preparation

  • Prepare a stock solution of this compound (e.g., 20 mg/mL) in D₂O.

  • Prepare a series of pH-buffered D₂O solutions (e.g., from pH 2 to pH 10).

  • In separate NMR tubes, add a fixed amount of the compound stock solution to each buffered solution.

Step 2: NMR Data Acquisition

  • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

  • Reference the spectra appropriately.

Step 3: Data Analysis

  • Identify the aromatic proton signals that show significant chemical shift changes with varying pH.

  • Plot the chemical shift (δ) of a chosen proton against the pH of the solution.

  • Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Compound Stock in D₂O prep2 Prepare pH-Buffered D₂O Solutions prep1->prep2 prep3 Aliquot Stock into Buffered Solutions prep2->prep3 acq1 Acquire ¹H NMR Spectra for Each Sample prep3->acq1 Measure Spectra an1 Plot Chemical Shift (δ) vs. pH acq1->an1 Extract Data an2 Fit Data to Sigmoidal Curve an1->an2 an3 Determine pKa at Inflection Point an2->an3 result Final pKa Value an3->result

Caption: Workflow for pKa determination using ¹H NMR titration.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME profiling. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5] The logarithm of this value, LogP, is widely used.

According to Lipinski's Rule of 5, an orally administered drug should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation.[6]

Causality Behind Experimental Choices

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[5][7] It involves physically mixing the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration in each phase. This method is accurate but can be time-consuming.[5] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are often used as an indirect but rapid alternative.[7]

Experimental Protocol: LogP Determination by Shake-Flask Method

This protocol is based on the classical shake-flask approach.

Step 1: System Preparation

  • Pre-saturate n-octanol with water and water (pH-buffered, e.g., to 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[8]

Step 2: Partitioning

  • Dissolve a known amount of this compound in the pre-saturated aqueous phase.

  • Add an equal volume of the pre-saturated n-octanol.

  • Shake the mixture vigorously in a sealed container at a constant temperature until equilibrium is reached (e.g., 24 hours).

Step 3: Phase Separation and Analysis

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Step 4: Calculation

  • Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous].

  • Calculate LogP: LogP = log₁₀(P).

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Insufficient solubility can lead to poor bioavailability, high dose requirements, and erratic absorption, ultimately hindering clinical development.[9][10] Solubility is influenced by factors such as pH (for ionizable compounds), temperature, and the solid-state form of the compound (e.g., crystalline vs. amorphous).[10]

Causality Behind Experimental Choices

Thermodynamic solubility represents the true equilibrium solubility and is the most relevant measure for drug development.[9] The shake-flask method is the definitive approach for this measurement.[11] It involves adding an excess of the solid compound to an aqueous buffer and agitating it until equilibrium is achieved, ensuring the solution is truly saturated.[11] Kinetic solubility assays, which often start from a DMSO stock, are faster and used for high-throughput screening in early discovery but may overestimate the true solubility.[9][10]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol details the shake-flask method for determining thermodynamic solubility.

Step 1: Equilibration

  • Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

Step 2: Separation of Solid

  • After equilibration, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution. This is critically done by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

Step 3: Quantification

  • Dilute the clear, saturated filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard calibration curve.

Step 4: Reporting

  • The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.

In Vitro Metabolic Stability: Predicting In Vivo Clearance

The primary site of metabolism for many drugs is the liver.[13] Assessing a compound's stability in the presence of liver-derived enzyme systems is crucial for predicting its in vivo half-life and clearance. High metabolic instability can lead to rapid elimination from the body, requiring higher or more frequent dosing to maintain therapeutic concentrations.[13][14]

Causality Behind Experimental Choices

In vitro metabolic stability assays typically use liver subcellular fractions (like microsomes, which are rich in cytochrome P450 enzymes) or intact hepatocytes.[15] Hepatocytes are considered a more complete model as they contain both Phase I (e.g., CYPs) and Phase II (e.g., transferases) enzymes and their necessary cofactors.[13] The assay measures the rate of disappearance of the parent compound over time.

Experimental Protocol: Hepatocyte Metabolic Stability Assay

This protocol describes a typical metabolic stability assay using cryopreserved hepatocytes.[13][16]

Step 1: Hepatocyte Preparation

  • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

  • Dilute the cells in pre-warmed incubation medium (e.g., Williams' Medium E) to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).[13]

Step 2: Incubation

  • Dispense the hepatocyte suspension into a multi-well plate.

  • Prepare a working solution of this compound in the incubation medium.

  • Initiate the reaction by adding the compound working solution to the cells (final substrate concentration typically 1 µM).[13]

  • Incubate the plate at 37°C with gentle shaking.

Step 3: Time-Point Sampling

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[13]

  • Immediately stop the metabolic reaction by adding the aliquot to a quenching solution (e.g., a cold organic solvent like acetonitrile) containing an internal standard.

Step 4: Analysis and Calculation

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression (-k): t₁/₂ = 0.693 / k.[13]

  • Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life.[13]

G cluster_prep Assay Preparation cluster_inc Incubation & Sampling cluster_analysis Analysis & Calculation prep1 Thaw & Prepare Hepatocytes prep2 Prepare Compound Working Solution prep1->prep2 inc1 Initiate Reaction at 37°C prep2->inc1 Start Assay inc2 Sample at Time Points (0, 15, 30...) inc1->inc2 inc3 Quench Reaction with Cold Solvent inc2->inc3 an1 Analyze Samples by LC-MS/MS inc3->an1 Process Samples an2 Plot ln(% Remaining) vs. Time an1->an2 an3 Calculate t₁/₂ and Intrinsic Clearance an2->an3 result Metabolic Stability Profile an3->result

Caption: Workflow for an in vitro hepatocyte metabolic stability assay.

Summary of Physicochemical Properties

The table below summarizes the key physicochemical properties discussed, providing a holistic view of this compound's profile for drug development. Note: As experimental values are not widely published, this table serves as a template for data generated using the protocols described.

ParameterPredicted/Expected ValueImplication in Drug Development
pKa Basic (Expected ~5-7)Ionized at physiological pH, impacting solubility and cell permeability.
LogP Moderately LipophilicBalances solubility with membrane permeability, crucial for ADME properties.
Aqueous Solubility pH-dependentHigher solubility at lower pH due to protonation. Critical for formulation and bioavailability.
Metabolic Stability To be determinedKey predictor of in vivo half-life and dosing regimen.

Conclusion

This compound presents a physicochemical profile characteristic of many small molecule drug candidates containing a basic amine and a pyridine scaffold. Its properties are delicately balanced: the basic centers confer pH-dependent solubility, while the cyclopropyl group adds lipophilicity that is essential for membrane traversal. A thorough experimental evaluation of its pKa, LogP, aqueous solubility, and metabolic stability, using the robust protocols detailed in this guide, is a non-negotiable step in assessing its viability as a drug development candidate. The data-driven insights gained from these studies will guide subsequent structural modifications and formulation strategies, ultimately de-risking the path to clinical investigation.

References

Spectroscopic Data of 4-Cyclopropylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Cyclopropylpyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the presence of the pharmacologically relevant 2-aminopyridine scaffold and a cyclopropyl group, which can influence metabolic stability and binding affinity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide provides a detailed examination of its key analytical data.

Molecular Structure and Analysis Workflow

The structural elucidation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The general workflow for the characterization of this and similar novel compounds is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Identification NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Structural Elucidation Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical first step in the analysis of a newly synthesized compound, providing information about its molecular weight and elemental composition.

Experimental Protocol: Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Data Interpretation: The predicted mass spectrum for this compound (C₈H₁₀N₂) shows a molecular ion peak ([M+H]⁺) at m/z 135.0917, corresponding to the protonated molecule.

Ion SpeciesPredicted m/z
[M]⁺134.0839
[M+H]⁺135.0917
[M+Na]⁺157.0736

The high-resolution mass spectrum (HRMS) is crucial for confirming the elemental composition. The calculated exact mass for C₈H₁₁N₂⁺ ([M+H]⁺) is 135.0917, and an experimental value within a few parts per million (ppm) of this provides strong evidence for the correct molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the aromatic pyridine ring, and the cyclopropyl group.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation: The key expected vibrational frequencies are summarized in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretching (symmetric and asymmetric)Primary Amine
3100-3000C-H stretchingAromatic & Cyclopropyl
2950-2850C-H stretchingCyclopropyl
1650-1580N-H bending (scissoring)Primary Amine
1600-1450C=C and C=N stretchingPyridine Ring
1335-1250C-N stretchingAromatic Amine
~1020Cyclopropyl ring breathingCyclopropyl
910-665N-H waggingPrimary Amine

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂)[1][2]. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group are expected just below 3000 cm⁻¹[3]. The N-H bending vibration around 1600 cm⁻¹ can sometimes be mistaken for an alkene C=C stretch, but its presence along with the N-H stretching bands confirms the amine group[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the cyclopropyl protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet1HH-6 (Pyridine)
~6.5 - 6.7Doublet1HH-5 (Pyridine)
~6.3 - 6.5Singlet1HH-3 (Pyridine)
~4.5 - 5.5Broad Singlet2H-NH₂
~1.7 - 1.9Multiplet1HMethine (Cyclopropyl)
~0.8 - 1.0Multiplet2HMethylene (Cyclopropyl)
~0.5 - 0.7Multiplet2HMethylene (Cyclopropyl)

The chemical shifts of the amine protons can vary depending on the solvent and concentration and may exchange with D₂O.

The downfield signals in the aromatic region are characteristic of the pyridine ring protons. The protons of the cyclopropyl group are expected in the upfield region, typically below 2.0 ppm. The unique electronic environment of the cyclopropane ring results in shielded protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~158 - 160C-2 (Pyridine, C-NH₂)
~148 - 150C-6 (Pyridine)
~145 - 147C-4 (Pyridine, C-cyclopropyl)
~110 - 112C-5 (Pyridine)
~105 - 107C-3 (Pyridine)
~15 - 17Methine (Cyclopropyl)
~8 - 10Methylene (Cyclopropyl)

The carbons of the pyridine ring are expected to resonate in the downfield region (100-160 ppm), with the carbon attached to the nitrogen and the amino group (C-2) being the most deshielded. The aliphatic carbons of the cyclopropyl group will appear in the upfield region of the spectrum.

Conclusion

The comprehensive analysis of the spectroscopic data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and self-validating system for the characterization of this compound. The predicted and interpreted data presented in this guide offer a reliable reference for researchers and scientists working with this compound, ensuring the confirmation of its chemical identity and purity.

References

An In-depth Technical Guide to 4-Cyclopropylpyridin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of small, conformationally restricted moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropyl group, in particular, has garnered significant attention for its ability to confer advantageous physicochemical and pharmacological properties upon parent molecules. When appended to a privileged heterocyclic system such as the 2-aminopyridine core, the resulting construct, 4-Cyclopropylpyridin-2-amine, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and burgeoning applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Core Molecular Attributes of this compound

This compound is a heterocyclic compound that merges the key pharmacophoric features of a 2-aminopyridine ring with a cyclopropyl substituent at the 4-position. This unique combination gives rise to a molecule with significant potential in medicinal chemistry.

Molecular Formula and Weight

The fundamental identifying characteristics of this compound are its molecular formula and weight, which have been confirmed through chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol
Monoisotopic Mass 134.0844 Da[1]
Structural Representation

The structural formula of this compound, along with its canonical SMILES and InChI identifiers, provides a universally recognized representation for chemical databases and software.

  • SMILES: C1CC1C2=CC(=NC=C2)N[1]

  • InChI: InChI=1S/C8H10N2/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)[1]

Diagram of the this compound structure:

Caption: 2D structure of this compound.

Synthesis of this compound

General Synthetic Strategies

The construction of the 4-cyclopropyl-2-aminopyridine scaffold can be envisioned through several synthetic disconnections. A common and effective approach involves the synthesis of a substituted pyridine ring followed by the introduction of the amine group, or vice-versa.

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This multi-step process would typically involve the creation of a pyridine precursor bearing a suitable leaving group at the 2-position and a cyclopropyl or a precursor group at the 4-position.

Illustrative Synthetic Protocol

The following is a generalized, hypothetical protocol based on known synthetic transformations for preparing substituted 2-aminopyridines. Note: This protocol is for illustrative purposes and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a 4-Substituted Pyridine Precursor

This initial step would focus on constructing the pyridine ring with a group at the 4-position that is either the cyclopropyl group itself or a precursor that can be converted to a cyclopropyl group (e.g., a vinyl or haloethyl group).

Step 2: Introduction of a Leaving Group at the 2-Position

The 4-substituted pyridine would then be treated to introduce a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 2-position. This is often achieved through oxidation to the N-oxide followed by treatment with a halogenating agent.

Step 3: Nucleophilic Aromatic Substitution with an Amine Source

The final step involves the displacement of the leaving group at the 2-position with an amino group. This can be accomplished using various ammonia surrogates or through direct amination under pressure.

SynthesisWorkflow Start Starting Materials Step1 Formation of 4-Substituted Pyridine Start->Step1 Step2 Introduction of Leaving Group at C2 Step1->Step2 Step3 Nucleophilic Aromatic Substitution Step2->Step3 Product This compound Step3->Product

Caption: Generalized synthetic workflow for this compound.

A patent for a related compound, 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine, describes a process where a precursor is reacted with cyclopropanecarboxylic acid in the presence of an acid and an oxidizing agent.[2] This suggests that the cyclopropyl group can also be introduced onto a pre-formed pyridine ring.

Physicochemical Properties and Spectroscopic Characterization

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, predictions based on its structure and data from analogous compounds can provide valuable insights.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
pKa ~6.5 - 7.5Expected to be a weak base, similar to other 2-aminopyridines.
LogP ~1.5 - 2.5Moderately lipophilic, a desirable range for many drug candidates.
Solubility Sparingly soluble in water, soluble in organic solvents.Typical for a molecule of this size and polarity.
Spectroscopic Analysis (Anticipated)

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be inferred from the analysis of similar structures, such as 2-amino-4-methylpyridine.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amine protons, and the cyclopropyl protons. The aromatic protons would appear in the downfield region (typically δ 6.0-8.5 ppm). The cyclopropyl protons would exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The pyridine ring carbons would resonate in the aromatic region (typically δ 100-160 ppm), while the cyclopropyl carbons would be found in the aliphatic region (typically δ 5-20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, and C=C and C=N stretching vibrations of the pyridine ring (typically in the 1400-1650 cm⁻¹ region). The infrared spectrum of the related 2-aminopyridine shows characteristic bands that would be expected to shift upon substitution.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The addition of a cyclopropyl group can further enhance the therapeutic potential of this core by influencing factors such as metabolic stability, potency, and selectivity.

The Role of the Cyclopropyl Group

The incorporation of a cyclopropyl moiety into drug candidates is a strategic decision driven by several key advantages:

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[6][7]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[6][8]

  • Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target protein, resulting in enhanced potency.[6]

Potential Therapeutic Targets

Given the broad range of biological activities associated with 2-aminopyridine derivatives, this compound and its analogs are promising candidates for targeting various disease areas.

  • Kinase Inhibitors: A significant number of kinase inhibitors are based on the 2-aminopyridine scaffold. The cyclopropyl group can be exploited to achieve selectivity and potency against specific kinases implicated in cancer and inflammatory diseases. For instance, related aminopyrimidine structures have been investigated as inhibitors of Janus kinases (JAKs) and checkpoint kinase 1 (CHK1).[9][10]

  • Central Nervous System (CNS) Disorders: The physicochemical properties of this compound may make it suitable for penetrating the blood-brain barrier, opening up possibilities for treating CNS disorders.

  • Infectious Diseases: The 2-aminopyridine core has been explored for the development of antibacterial and antiviral agents.

The following diagram illustrates the logical relationship between the structural features of this compound and its potential applications in drug discovery.

DrugDiscoveryLogic cluster_structure Molecular Structure cluster_properties Physicochemical & Pharmacological Properties cluster_applications Potential Therapeutic Applications 2-Aminopyridine Core 2-Aminopyridine Core Privileged Scaffold Privileged Scaffold 2-Aminopyridine Core->Privileged Scaffold Cyclopropyl Group Cyclopropyl Group Metabolic Stability Metabolic Stability Cyclopropyl Group->Metabolic Stability Conformational Rigidity Conformational Rigidity Cyclopropyl Group->Conformational Rigidity Enhanced Potency Enhanced Potency Cyclopropyl Group->Enhanced Potency Kinase Inhibitors (Cancer, Inflammation) Kinase Inhibitors (Cancer, Inflammation) Privileged Scaffold->Kinase Inhibitors (Cancer, Inflammation) CNS Disorders CNS Disorders Privileged Scaffold->CNS Disorders Infectious Diseases Infectious Diseases Privileged Scaffold->Infectious Diseases Metabolic Stability->Kinase Inhibitors (Cancer, Inflammation) Conformational Rigidity->Kinase Inhibitors (Cancer, Inflammation) Enhanced Potency->Kinase Inhibitors (Cancer, Inflammation)

Caption: Rationale for the application of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While specific toxicity data is not available, related aminopyridine compounds are known to be toxic and should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its combination of a privileged 2-aminopyridine scaffold with the beneficial properties of a cyclopropyl group makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. The insights provided in this technical guide aim to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

The Solubility Profile of 4-Cyclopropylpyridin-2-amine: A Methodological Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Introduction: The "Why" Behind Solubility

4-Cyclopropylpyridin-2-amine is a substituted pyridine derivative. The pyridine ring provides a basic nitrogen atom and aromatic character, while the cyclopropyl group introduces a strained, non-polar aliphatic feature. The primary amine group is a key hydrogen bond donor and acceptor. This combination of functionalities suggests a nuanced solubility profile that is highly dependent on the chosen solvent system.

Understanding this profile is critical for several applications:

  • Synthetic Chemistry: Solvent selection is paramount for controlling reaction rates, yield, and purity. Knowing the solubility limits prevents precipitation and ensures homogenous reaction conditions.

  • Crystallization & Purification: The differential solubility of a compound in various solvents is the basis for purification by crystallization. A well-defined solubility curve is essential for developing an efficient and scalable process.

  • Pharmaceutical Development: For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media dictates formulation strategies, dissolution rates, and ultimately, bioavailability. Early characterization prevents costly late-stage failures.

This guide provides the theoretical grounding and a practical, step-by-step methodology to empower researchers to generate this crucial data in-house.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors are:

  • Polarity & Dipole Moment: The pyridine ring and amine group create a significant dipole moment, favoring interactions with polar solvents.

  • Hydrogen Bonding: The primary amine (-NH2) is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are predicted to be effective. Protic solvents like methanol or ethanol can both donate and accept hydrogen bonds, making them strong candidates for high solubility.

  • pKa: The basicity of the pyridine nitrogen (predicted pKa around 6-7) means that in acidic conditions, the molecule will be protonated, forming a salt. This cationic form is typically much more soluble in polar solvents than the neutral free base.

  • Molecular Shape & Size: The compact cyclopropyl group adds a non-polar, hydrophobic character, which may enhance solubility in less polar solvents like dichloromethane or ethyl acetate compared to a simple amino-pyridine.

The interplay of these factors determines the overall solubility. The following diagram illustrates this conceptual relationship.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Outcome Solute_Polarity Polarity (Pyridine, Amine) Solubility Measured Solubility (mg/mL or mol/L) Solute_Polarity->Solubility favors polar solvents Solute_Hbond H-Bonding (Donor/Acceptor) Solute_Hbond->Solubility favors H-bonding solvents Solute_pKa Basicity (pKa) Solute_pKa->Solubility pH dependent Solute_Hydrophobicity Hydrophobicity (Cyclopropyl Group) Solute_Hydrophobicity->Solubility favors less polar solvents Solvent_Polarity Polarity Index Solvent_Polarity->Solubility Solvent_Hbond H-Bonding Capability Solvent_Hbond->Solubility Solvent_Protic Protic vs Aprotic Solvent_Protic->Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method. It is a robust and reliable technique that measures the concentration of a saturated solution in equilibrium at a specific temperature. The protocol below is a self-validating system when paired with a precise analytical method like HPLC.

Materials & Reagents
  • Solute: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents should be selected to cover a spectrum of polarities. A recommended starting set includes:

    • Methanol (Polar, Protic)

    • Ethanol (Polar, Protic)

    • Isopropanol (Polar, Protic)

    • Acetonitrile (Polar, Aprotic)

    • Ethyl Acetate (Intermediate Polarity, Aprotic)

    • Dichloromethane (DCM) (Non-polar, Aprotic)

    • Toluene (Non-polar, Aprotic)

    • Heptane (Non-polar, Aprotic)

  • Apparatus:

    • Analytical balance (±0.1 mg)

    • 2 mL glass vials with screw caps and PTFE septa

    • Thermostatic shaker/incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

    • Vortex mixer

    • Centrifuge

    • Calibrated pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • HPLC or UPLC system with a UV detector

Step-by-Step Experimental Protocol
  • Preparation: Add an excess of this compound to each of the 2 mL vials. "Excess" is key; ensure solid material remains visible after equilibration. A starting point of ~20 mg is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials at a consistent speed for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often used to be certain.

    • Causality Insight: Shorter incubation times risk measuring the dissolution rate rather than the true thermodynamic solubility. 24-48 hours allows the system to reach a true equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, let the vials stand in the incubator for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Trustworthiness Check: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sampling & Dilution: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined, accurate dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibration range of the analytical method.

  • Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using stock solutions of this compound of known concentrations.

    • Self-Validation: The validity of your results hinges on the quality of your analytical method. The calibration curve must have an R² value > 0.99, and quality control (QC) samples should be run to confirm accuracy and precision.

The entire workflow is visualized in the diagram below.

G A Weigh excess solute (~20 mg) B Add known volume of solvent (e.g., 1.0 mL) A->B C Seal vials and place in thermostatic shaker (25°C) D Shake for 24-48 hours to reach equilibrium C->D E Settle or centrifuge to separate solid F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Perform accurate dilution G->H I Analyze by validated HPLC-UV method J Quantify against calibration curve I->J K Calculate original solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for the isothermal shake-flask method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems. The results from the protocol described above should be used to populate a table similar to the template below.

SolventPolarity IndexSolvent TypeTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mol/L)Observations
Heptane0.1Aprotic, Non-polar25e.g., Insoluble
Toluene2.4Aprotic, Non-polar25
Dichloromethane3.1Aprotic, Polar25
Ethyl Acetate4.4Aprotic, Polar25
Acetonitrile5.8Aprotic, Polar25
Isopropanol3.9Protic, Polar25e.g., Freely Soluble
Ethanol4.3Protic, Polar25e.g., Very Soluble
Methanol5.1Protic, Polar25e.g., Very Soluble

Note: Molar mass of this compound (C9H12N2) is approximately 148.21 g/mol .

Conclusion

While public data on the solubility of this compound is sparse, this guide provides the complete intellectual and practical framework for its determination. By combining a theoretical understanding of the compound's physicochemical properties with a rigorous, self-validating experimental method like the isothermal shake-flask protocol, any research lab can generate the high-quality, reliable data needed for process development, formulation, and synthetic planning. Adherence to this methodology will ensure that the generated solubility profile is both accurate and directly applicable to advancing scientific and developmental objectives.

An In-Depth Technical Guide to the Crystal Structure Determination of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the 2-aminopyridine scaffold, a privileged structure in medicinal chemistry, with the unique conformational and electronic properties of a cyclopropyl group presents a compelling case for the detailed structural elucidation of 4-Cyclopropylpyridin-2-amine. While the crystal structure of this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its determination. We will explore the compound's significance, outline a robust methodology for its synthesis and crystallization, and detail the subsequent process of single-crystal X-ray diffraction analysis. This document serves as a technical blueprint, offering both theoretical grounding and practical protocols to empower researchers in the field of structural chemistry and drug discovery to unlock the three-dimensional secrets of this and similar molecules.

Introduction: The Scientific Imperative for Structural Analysis

The 2-aminopyridine moiety is a cornerstone in the design of pharmacologically active agents, lauded for its ability to act as a versatile pharmacophore in a multitude of biological targets.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including as anticancer agents.[2] The introduction of a cyclopropyl group at the 4-position of the pyridine ring is a strategic design choice. The cyclopropyl fragment is increasingly utilized in drug development to enhance potency, improve metabolic stability, and fine-tune physicochemical properties such as brain permeability.[3]

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice are fundamental to understanding a molecule's behavior. This knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the empirical foundation for computational modeling and rational drug design.

  • Polymorph Screening: Identifying different crystalline forms is essential for drug development, as polymorphs can have varying solubility, stability, and bioavailability.

  • Intellectual Property: A solved crystal structure constitutes a novel chemical entity and is a cornerstone of patent filings.

Given the potential of this compound as a valuable building block in medicinal chemistry, the determination of its crystal structure is a logical and necessary step in its scientific journey.

Experimental Workflow: From Synthesis to Single Crystals

The following sections detail a plausible and robust experimental plan for the synthesis, purification, and crystallization of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted-2-aminopyridines involves the substitution of a suitable leaving group on the pyridine ring with an amine.[4] A plausible synthetic route is outlined below:

Synthesis_Workflow 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Suzuki_Coupling Suzuki Coupling 2-Amino-4-chloropyridine->Suzuki_Coupling Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Suzuki_Coupling Pd_catalyst_base Pd Catalyst, Base Pd_catalyst_base->Suzuki_Coupling This compound This compound Suzuki_Coupling->this compound Purification Purification (Column Chromatography) This compound->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature, and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For aminopyridine derivatives, slow evaporation is a commonly successful technique.[5][6]

Crystallization_Workflow Start Pure this compound Dissolution Dissolve in a suitable solvent (e.g., Methanol, Ethanol, Acetone) Start->Dissolution Filtration Filter to remove insoluble impurities Dissolution->Filtration Evaporation Slow evaporation of the solvent in a loosely covered vial Filtration->Evaporation Crystal_Formation Formation of single crystals Evaporation->Crystal_Formation Harvesting Carefully harvest the crystals Crystal_Formation->Harvesting End Crystals ready for X-ray diffraction Harvesting->End

Caption: A typical workflow for the crystallization of a small organic molecule via slow evaporation.

Experimental Protocol:

  • Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify one in which the compound has moderate solubility.

  • Sample Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

Crystal Structure Determination and Analysis

The following section outlines the process of single-crystal X-ray diffraction and provides hypothetical data for this compound based on typical values for small organic molecules.

Data Collection and Structure Solution

A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected, and the structure would be solved and refined using standard crystallographic software.

Hypothetical Crystallographic Data

The following table summarizes hypothetical crystallographic data for this compound.

ParameterHypothetical Value
Chemical FormulaC₈H₁₀N₂
Formula Weight134.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)818.9
Z4
Calculated Density (g/cm³)1.088
Absorption Coeff. (mm⁻¹)0.070
F(000)288
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100
Radiation (Å)MoKα (λ = 0.71073)
Reflections Collected5000
Independent Reflections1500
R_int0.04
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
Molecular Geometry

The table below presents hypothetical bond lengths and angles for key structural features of this compound.

Bond/AngleAtoms InvolvedHypothetical Value
Bond Lengths (Å)
C(ring)-C(ring)1.38 - 1.40
C(ring)-N(ring)1.33 - 1.35
C(ring)-C(cyclo)1.50
C(cyclo)-C(cyclo)1.51
C(ring)-N(amine)1.37
Bond Angles (°)
C-N-C (in ring)117.0
C-C-C (in ring)120.0 (approx.)
C-C-C (in cyclo)60.0
C(ring)-C(ring)-N(amine)122.0
Supramolecular Assembly and Intermolecular Interactions

A key aspect of crystal structure analysis is the examination of intermolecular interactions that dictate the crystal packing. For this compound, hydrogen bonding is expected to be a dominant feature.

Intermolecular_Interactions mol1 N-H···N(pyridine) This compound (Molecule 1) mol2 N-H···N(pyridine) This compound (Molecule 2) mol1:n1->mol2:n1 Hydrogen Bonding mol3 π-π stacking Pyridine rings mol1->mol3 π-π Stacking mol4 C-H···π interactions Cyclopropyl C-H and Pyridine π-system mol2->mol4 C-H···π Interactions

Caption: A representation of potential intermolecular interactions in the crystal lattice of this compound.

It is anticipated that the amine group will act as a hydrogen bond donor, and the pyridine nitrogen will act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded dimers or chains. Additionally, π-π stacking between the pyridine rings and C-H···π interactions involving the cyclopropyl group may further stabilize the crystal packing.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its elucidation. The proposed synthetic and crystallization protocols are based on well-established chemical principles and offer a high probability of success. The detailed outline of the crystallographic analysis, complete with hypothetical data, serves as a template for the interpretation and reporting of the final structure. The structural insights gained from this work will be invaluable for the future application of this compound in medicinal chemistry and materials science, paving the way for the design of novel and improved therapeutic agents and functional materials.

References

The Strategic Role of 4-Cyclopropylpyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Cyclopropylpyridin-2-amine (CAS No. 908269-97-6), a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its commercial availability, key synthetic routes, and its increasingly significant role in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a technical resource, consolidating critical information for researchers navigating the complexities of drug design and synthesis.

Commercial Availability and Sourcing

This compound is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various quantities, from milligrams for initial screening to kilogram-scale for preclinical and process development.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurity LevelsAvailable Quantities
Sigma-Aldrich≥95%Custom synthesis, research quantities
Matrix Fine Chemicals>98%Grams to multi-kilogram
MoldbResearch GradeMilligrams to grams
Next Peptide>98%Milligrams to grams

When sourcing this compound, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify purity and identity. Key analytical parameters to consider include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates is a well-established strategy to enhance pharmacological profiles. This small, strained ring system imparts a unique set of properties that address common challenges in drug discovery.[1]

The three-membered ring of the cyclopropyl group introduces conformational rigidity, which can lead to higher binding affinity and selectivity for the target protein.[2] Furthermore, the cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, thereby improving the drug's half-life and bioavailability.[3] This metabolic stability is a crucial factor in designing orally available drugs with favorable pharmacokinetic properties. The cyclopropyl fragment can also modulate the physicochemical properties of a molecule, such as lipophilicity and pKa, which are critical for cell permeability and overall drug-like characteristics.[4]

Caption: Advantages of incorporating a cyclopropyl moiety in drug design.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves modern cross-coupling methodologies, which are renowned for their efficiency and functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly prevalent in the synthesis of substituted pyridines.[5]

Suzuki-Miyaura Cross-Coupling: A Key C-C Bond Formation

A plausible and widely adopted synthetic route to this compound involves the Suzuki-Miyaura cross-coupling reaction. This powerful method forges a new carbon-carbon bond between a boronic acid derivative and a halide.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactant Preparation: In a reaction vessel, combine 2-amino-4-chloropyridine (1 equivalent), cyclopropylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).

  • Catalyst System: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 2-5 mol%), and a ligand if necessary.

  • Solvent and Atmosphere: Suspend the mixture in a solvent system, often a combination of an organic solvent like toluene or 1,4-dioxane and an aqueous solution, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Applications in Drug Discovery: Targeting Kinases

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors.[6] The nitrogen atoms of the pyridine ring and the exocyclic amine group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine core of ATP.[7] The 4-cyclopropyl substituent can then be oriented to occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

While specific publicly available data on drugs containing the this compound moiety is limited, its structural similarity to known kinase inhibitors suggests its high potential in this area. For example, many inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other serine/threonine kinases feature substituted 2-aminopyridines and pyrimidines. The development of macrocyclic kinase inhibitors has also utilized 2-aminopyrimidine fragments to improve selectivity.[8]

Caption: Proposed mechanism of kinase inhibition by a this compound-based inhibitor.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the protons of the cyclopropyl ring, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the structure.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the cyclopropyl group.[9][10]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀N₂ = 134.18 g/mol ).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly valuable building block for drug discovery and development. Its unique structural features, conferred by the cyclopropyl moiety and the 2-aminopyridine core, make it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and applications will empower researchers to leverage this versatile compound in the design of next-generation medicines.

References

A Senior Application Scientist's Guide to the Theoretical Calculation of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting theoretical calculations on the molecular structure of 4-Cyclopropylpyridin-2-amine. As a molecule of interest in medicinal chemistry, a deep understanding of its conformational preferences, electronic properties, and reactivity is paramount for rational drug design.[1][2] This document moves beyond a simple recitation of methods, offering insights into the causality behind procedural choices, from the selection of density functionals and basis sets to the interpretation of calculated properties. We present a self-validating computational workflow designed to ensure scientific integrity and reproducibility. All methodologies are grounded in established quantum chemical principles, supported by citations to authoritative literature.

Introduction: The Significance of this compound

The this compound scaffold is a valuable structural motif in modern drug discovery. The cyclopropyl group, a three-membered ring, is not merely a passive substituent; its unique electronic and steric properties can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[2][3] The inherent strain of the cyclopropane ring enhances its reactivity and allows for specific chemical transformations.[2] When appended to a pyridine ring, a common pharmacophore, it creates a molecule with distinct conformational and electronic characteristics that are crucial to its interaction with biological targets.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties before undertaking costly and time-consuming synthesis.[4][5][6] By accurately modeling the geometry, electronic structure, and reactivity of this compound, we can gain predictive insights that guide the design of more effective and safer therapeutic agents.[6][7]

The Computational Strategy: A Validated Workflow

Our approach is built on a multi-step, logical progression that ensures the final calculated properties are derived from a true energy minimum structure. This workflow is designed to be a self-validating system, with specific checkpoints to confirm the integrity of the calculations.

G cluster_0 Computational Workflow A Step 1: Initial Structure & Conformational Analysis B Step 2: Geometry Optimization A->B Lowest Energy Conformer C Step 3: Frequency Analysis B->C Optimized Geometry C->B Imaginary Frequencies Found? D Step 4: Property Calculations C->D Verified Minimum (No Imaginary Frequencies)

References

Methodological & Application

Application Note & Protocols: Synthesis of 4-Cyclopropylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-cyclopropylpyridin-2-amine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of clinical candidates and approved drugs. The unique steric and electronic properties of the cyclopropyl group can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] This guide provides a detailed overview of robust and scalable synthetic strategies for accessing this compound derivatives, intended for researchers, chemists, and professionals in drug development. We will explore the core synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and comprehensive references are included to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of the this compound Core

The pyridine ring is a cornerstone heterocycle in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The introduction of a cyclopropyl group, particularly at the C4 position, imparts a three-dimensional character that is highly desirable for optimizing ligand-receptor interactions. This small, strained carbocycle acts as a "space-efficient" lipophilic group, often improving binding affinity and modulating physicochemical properties.[1] Consequently, the this compound framework is a key building block for targeting a variety of biological entities, including kinases and other enzymes.[4]

The synthesis of these derivatives hinges on the efficient and regioselective formation of two key bonds: a carbon-carbon (C-C) bond to install the cyclopropyl group and a carbon-nitrogen (C-N) bond for the amine. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have emerged as the premier methods for constructing this scaffold due to their broad functional group tolerance and reliable performance.[5][6]

Retrosynthetic Analysis and Core Strategies

The primary challenge in synthesizing this compound lies in the selective functionalization of a pyridine ring at the C2 and C4 positions. Two main retrosynthetic strategies are commonly employed, starting from commercially available dihalopyridines or amino-halopyridines.

G cluster_0 Retrosynthetic Disconnections cluster_1 Forward Synthesis Strategies Target This compound (Target Molecule) C4_disconnect 2-Amino-4-halopyridine + Cyclopropylboron Reagent Target->C4_disconnect C-C Disconnection (Suzuki Coupling) C2_disconnect 4-Cyclopropyl-2-halopyridine + Amine Source Target->C2_disconnect C-N Disconnection (Buchwald-Hartwig Amination) Strategy_A Amination first, then Suzuki Coupling C4_disconnect->Strategy_A Strategy A Strategy_B Suzuki Coupling first, then Amination C2_disconnect->Strategy_B Strategy B Start_A 2-Amino-4-halopyridine Strategy_A->Start_A Starts from Start_B 2,4-Dihalopyridine Strategy_B->Start_B Starts from

Caption: Retrosynthetic analysis of this compound.

Strategy A: Suzuki Coupling followed by Amination. This is often the most robust route. It begins with a 2,4-dihalopyridine (e.g., 2-bromo-4-chloropyridine). The greater reactivity of the halogen at the C4 position allows for a regioselective Suzuki-Miyaura coupling to install the cyclopropyl group. The resulting 4-cyclopropyl-2-halopyridine intermediate is then subjected to a Buchwald-Hartwig amination to introduce the C2-amino group.

Strategy B: Amination followed by Suzuki Coupling. This approach starts with a 2-amino-4-halopyridine. The amino group is typically introduced first, followed by the Suzuki-Miyaura coupling at the C4 position. This route can be effective, but the free amino group may interfere with the palladium catalyst in the subsequent Suzuki step, sometimes necessitating a protection-deprotection sequence.

Key Methodologies and Experimental Protocols

Suzuki-Miyaura Cross-Coupling: Installing the Cyclopropyl Moiety

The Suzuki-Miyaura reaction is the cornerstone for forming the C4-cyclopropyl bond.[7] It involves the palladium-catalyzed reaction between a halo-pyridine and a cyclopropylboron species. While cyclopropylboronic acid is commonly used, its propensity for protodeboronation can make it unstable for storage and require using it in excess.[6] A more stable and atom-economical alternative is potassium cyclopropyltrifluoroborate.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., tricyclohexylphosphine, P(Cy)₃) is highly effective. The bulky ligand promotes the formation of a monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[8]

  • Base and Solvent: A moderately strong inorganic base like K₃PO₄ is used to activate the boronic acid and facilitate the transmetalation step. A two-phase solvent system, such as toluene/water, often accelerates the reaction by aiding the dissolution of the inorganic base and stabilizing the catalytic species.[8]

G Start 2,4-Dihalopyridine Reaction Suzuki-Miyaura Coupling (80-100 °C) Start->Reaction Reagent1 Cyclopropylboronic Acid or K-cyclopropyltrifluorobate Reagent1->Reaction Catalyst Pd(OAc)₂ / P(Cy)₃ Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent Toluene / H₂O Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Cyclopropyl-2-halopyridine Purification->Product G Start 4-Cyclopropyl-2-halopyridine Reaction Buchwald-Hartwig Amination (90-110 °C) Start->Reaction Reagent1 Amine Source (e.g., Benzophenone Imine) Reagent1->Reaction Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene or Dioxane Solvent->Reaction Hydrolysis Acidic Hydrolysis (if needed) Reaction->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

References

Strategic Suzuki-Miyaura Cross-Coupling of 4-Cyclopropylpyridin-2-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Strategic Value of the 4-Cyclopropylpyridin-2-amine Scaffold

The this compound motif is a privileged scaffold in modern medicinal chemistry. The cyclopropyl group often enhances metabolic stability, improves potency, and modulates the physicochemical properties of drug candidates, while the aminopyridine core provides a versatile handle for constructing complex molecular architectures.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for derivatizing such scaffolds, enabling the efficient formation of carbon-carbon bonds to introduce aryl, heteroaryl, and other functionalities.[3][4]

This guide provides a comprehensive overview and detailed protocols for successfully employing the Suzuki-Miyaura reaction with this compound. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering researchers to troubleshoot and adapt these methods for their specific drug discovery programs.

Core Mechanism and Key Considerations for an Aminopyridine Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5] The catalytic cycle is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination.[3][6]

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// Input/Output Edges aryl_halide -> oxidative_addition [style=dashed, color="#34A853"]; boronic_acid -> transmetalation [style=dashed, color="#4285F4"]; reductive_elimination -> product [style=dashed, color="#EA4335"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

However, the this compound substrate presents unique challenges that must be addressed through careful selection of reaction components.

  • Catalyst Inhibition: The primary challenge arises from the Lewis basic nitrogen atoms of the pyridine ring and the 2-amino group.[7] These can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[8] This necessitates the use of specialized ligands.

  • Substrate Reactivity: While the pyridine ring is electron-deficient, the 2-amino group is a strong electron-donating group. This electronic nature can influence the rate of oxidative addition, especially if the coupling partner is a less reactive aryl chloride.[7]

To overcome these challenges, the experimental design must focus on promoting the desired catalytic pathway while minimizing catalyst deactivation.

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// Edges Substrate -> Catalyst [label="Inhibits", style=dashed, dir=back]; Ligand -> Catalyst [label="Activates &\nProtects"]; Catalyst -> Product [label="Catalyzes Formation"]; Base -> Boronic_Acid [label="Activates for\nTransmetalation"]; Boronic_Acid -> Product [label="Provides 'R' Group"]; Solvent -> Catalyst [label="Solubilizes & Affects Rate"]; Substrate -> Product [label="Provides Pyridyl Core"]; }

Caption: Logical relationships of key components for a successful reaction.

Component Selection: A Rationale-Driven Approach

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Source: While Pd(PPh₃)₄ is a classic choice, it is often ineffective for challenging substrates due to ligand dissociation and catalyst decomposition.[7] Pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are generally preferred as they enter the catalytic cycle more efficiently when paired with an appropriate ligand.[9]

  • Ligand (The Critical Choice): Standard phosphine ligands like PPh₃ are inadequate. The key to success is using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][8]

    • Causality: These ligands form stable, monoligated Pd(0) species that are highly active. Their steric bulk creates a "pocket" around the palladium that favors the coordination of the aryl halide over the substrate's nitrogen atoms, preventing catalyst poisoning and accelerating the rate-limiting oxidative addition step.[10]

  • Base: The base activates the boronic acid for the transmetalation step.[11] For aminopyridine substrates, inorganic bases are preferred.

    • K₃PO₄ and Cs₂CO₃: Often the bases of choice. They are strong enough to facilitate the reaction but generally do not cause hydrolysis of sensitive functional groups.[7]

    • Na₂CO₃ or K₂CO₃: Milder bases that can be effective, particularly with more reactive aryl bromides or iodides.[12]

  • Solvent: Anhydrous, degassed solvents are crucial to prevent side reactions like protodeboronation of the boronic acid.[7]

    • Ethereal Solvents (1,4-Dioxane, THF): Excellent choices that solubilize most components well.[13]

    • Aromatic Solvents (Toluene): Also widely used and can be beneficial for higher-temperature reactions.[14]

    • Aqueous Co-solvents: A small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[15] However, it must be used with caution to avoid side reactions.

Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required. All reagents should be handled under an inert atmosphere of argon or nitrogen.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point for coupling this compound with a variety of aryl or heteroaryl bromides.

Materials:

  • This compound (assuming it is the halide partner, e.g., a bromo- or iodo- derivative is used) OR the corresponding boronic acid/ester derivative. For this protocol, we will assume coupling of X-(4-cyclopropylpyridin-2-yl) where X is Br or I.

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane (or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halo-4-cyclopropylpyridin-2-amine (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (concentration typically 0.1-0.2 M with respect to the limiting reagent).

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.[17]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.[6]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[17]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[18]

Materials:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

Procedure:

  • Reagent Addition: Add the solid reagents (halo-pyridine, boronic acid, base, catalyst, ligand) to a microwave vial equipped with a stir bar.

  • Inert Atmosphere & Solvent: Seal the vial with the appropriate cap. Purge with argon or nitrogen. Add the degassed solvent via syringe.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 15-45 minutes.[15] Use a ramp time of 2-3 minutes.

  • Work-up and Purification: After the vial has cooled to a safe temperature, perform the work-up and purification as described in Protocol 1.

Data Summary: Recommended Conditions

The following table provides starting points for optimizing the coupling of a halo-(4-cyclopropylpyridin-2-yl) substrate.

Coupling Partner (Boronic Acid)Recommended Catalyst System (mol%)Recommended Base (eq.)SolventTemp (°C)Typical Time
Electron-Neutral/Rich Aryl BromidePd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane10012-18 h
Electron-Deficient Aryl BromidePd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O (10:1)908-16 h
Sterically Hindered Aryl BromidePd₂(dba)₃ (3%) / XPhos (6%)Cs₂CO₃ (2.5)Toluene11018-24 h
Aryl Chloride (Challenging)XPhos Pd G3 (3-5%)K₃PO₄ (3.0)t-BuOH10024 h
Heteroaryl BromidePd₂(dba)₃ (2.5%) / RuPhos (5%)K₃PO₄ (2.5)Dioxane10016-24 h

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

  • Problem: Low or No Conversion.

    • Cause: Most likely catalyst inhibition or insufficient catalyst activity.[9] The primary amine and pyridine nitrogens are coordinating to the palladium.

    • Solution:

      • Switch Ligand: If using a less bulky ligand, switch to a more sterically demanding one like XPhos or RuPhos.[8]

      • Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 2 mol% to 4 mol%).

      • Change Base: Switch to a stronger base like Cs₂CO₃ to accelerate the transmetalation step.[12]

  • Problem: Dehalogenation of Starting Material.

    • Cause: The halo-pyridine is being reduced to this compound. This can be caused by trace water or other proton sources.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

      • Use a Non-Hydroxide Base: Avoid bases like NaOH or KOH. Stick to carbonate or phosphate bases.[11]

  • Problem: Protodeboronation of Boronic Acid.

    • Cause: The boronic acid is being replaced by a proton, often from residual water in the solvent or base.[7]

    • Solution:

      • Rigorous Degassing: Ensure the solvent is thoroughly degassed to remove oxygen and moisture.

      • Use Boronate Esters: Pinacol boronate esters are often more stable than their corresponding boronic acids and can be used as an alternative.[13]

      • Stoichiometry: Use a slight excess of the boron reagent (e.g., 1.5 equivalents) to compensate for minor degradation.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation that requires careful consideration of the substrate's inherent properties. By understanding the potential for catalyst inhibition and selecting robust, modern catalyst systems featuring bulky, electron-rich ligands, researchers can reliably and efficiently synthesize a diverse array of novel chemical entities. The protocols and troubleshooting guides provided herein serve as a validated starting point for unlocking the full potential of this valuable scaffold in drug discovery and development programs.[19]

References

Introduction: The Strategic Importance of N-Arylated 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Arylation Protocols for 4-Cyclopropylpyridin-2-amine

In the landscape of modern medicinal chemistry, the this compound scaffold is a privileged structural motif. The cyclopropyl group offers a unique combination of metabolic stability, conformational rigidity, and lipophilicity, making it a desirable feature in drug candidates. The subsequent N-arylation of the 2-amino position is a critical step, enabling the synthesis of a vast array of compounds that are foundational to the development of novel therapeutics, agrochemicals, and functional materials.[1] The formation of this C(sp²)–N bond is a cornerstone of synthetic strategy, allowing for the exploration of chemical space around a core heterocyclic structure.

This guide provides an in-depth analysis of three principal catalytic protocols for the N-arylation of this compound: the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Copper-catalyzed Chan-Lam coupling. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer insights into optimizing these transformations for this specific and valuable substrate.

Caption: General scheme for the N-arylation of this compound.

The "2-Pyridyl Problem": A Key Synthetic Challenge

Before detailing specific protocols, it is crucial to address a common challenge in the cross-coupling of 2-aminopyridines, often termed the "2-Pyridyl Problem".[2] The pyridine ring's nitrogen atom can act as a chelating ligand for the metal catalyst (both Palladium and Copper). This can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the metal and halting the catalytic cycle.[3] Therefore, successful N-arylation of this compound requires carefully chosen conditions—particularly the ligand—that disfavor this unproductive chelation and promote the desired C-N bond formation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for C-N bond formation in modern organic synthesis.[4][5] Its development revolutionized the accessibility of aryl amines by providing a general, high-yielding protocol with broad functional group tolerance.[6]

Principle and Mechanistic Insights

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The key steps involve the oxidative addition of an aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4][7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[7][8]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L₂PdII(Ar)(NR'H) oa_complex->amido_complex + Amine (R'NH₂) - HX deprotonated_complex L₂PdII(Ar)(NR') amido_complex->deprotonated_complex + Base - Base-H⁺ deprotonated_complex->pd0 Reductive Elimination (Ar-NR'H)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl bromide or chloride (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)[9][10]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl halide, this compound, the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-4-cyclopropylpyridin-2-amine.

Key Parameters and Optimization
ParameterRecommended OptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsPd₂(dba)₃ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ are reduced in situ. Modern, air-stable precatalysts (e.g., XPhos-Pd-G3) offer convenience and high activity.[1]
Ligand Biarylphosphines: XPhos, RuPhos, BrettPhosBidentate: Xantphos, BINAPThis is the most critical parameter. Bulky biarylphosphine ligands are generally superior for coupling primary amines and overcoming the 2-pyridyl chelation problem.[1][8] Xantphos is also a robust choice for aminopyridines.[9][11]
Base NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic alkoxides like NaOtBu are highly effective. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.
Solvent Toluene, Dioxane, THF, CPMEToluene and dioxane are the most common choices due to their high boiling points and ability to dissolve the reaction components. Anhydrous conditions are essential.
Temperature 80 - 110 °CTemperature is dependent on the reactivity of the aryl halide (I > Br > Cl > OTs). Aryl chlorides typically require higher temperatures and more active catalyst systems.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds, predating palladium catalysis by nearly a century.[12] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), a modern renaissance driven by the use of ligands has made it a viable and cost-effective alternative.[13]

Principle and Mechanistic Insights

The modern ligand-assisted Ullmann reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle, though the precise mechanism can be substrate-dependent.[14] A Cu(I) salt, solubilized by a ligand, coordinates with the deprotonated amine to form a copper amidate. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, which reductively eliminates the N-arylated product.[14]

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl iodide or bromide (1.0 - 1.5 equivalents)

  • Copper(I) source (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, L-proline, Pipecolinic acid, 10-20 mol%)[15]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • High-boiling polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, CuI, the ligand, and the base.

  • Add the solvent (DMSO or DMF).

  • Heat the mixture to 110-140 °C with stirring. The reaction is often run in a sealed tube to prevent solvent evaporation.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, often 12-48 hours.

  • After cooling, dilute the reaction mixture with water and extract thoroughly with an organic solvent like ethyl acetate. The high-boiling solvent can make workup more challenging.

  • Wash the combined organic layers with water and brine to remove the DMSO/DMF.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Advantages and Limitations

The primary advantage of the Ullmann reaction is the lower cost and toxicity of copper compared to palladium.[16] However, it often requires higher catalyst loadings, higher temperatures, and longer reaction times. Functional group tolerance can be lower than with optimized Buchwald-Hartwig systems, and aryl chlorides are typically unreactive.

Protocol 3: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a distinct advantage by utilizing arylboronic acids as the arylating agent instead of aryl halides.[17][18] This reaction is known for its exceptionally mild conditions, often proceeding at room temperature and open to the air, which acts as the terminal oxidant.

Principle and Mechanistic Insights

The Chan-Lam coupling involves the reaction of a copper(II) salt with both the amine and the arylboronic acid.[18] A key step is transmetalation of the aryl group from boron to copper. The resulting intermediate can undergo reductive elimination, possibly from a Cu(III) species formed via oxidation, to yield the desired C-N bond and a Cu(0) species, which is then re-oxidized by air to Cu(II) to complete the catalytic cycle.[17]

Chan_Lam_Cycle cu2 L₂CuII cu_amido L₂CuII(NR'H) cu2->cu_amido + Amine (R'NH₂) cu_aryl L₂CuII(Ar)(NR'H) cu_amido->cu_aryl + ArB(OH)₂ (Transmetalation) cu3_intermediate L₂CuIII(Ar)(NR') cu_aryl->cu3_intermediate Oxidation cu3_intermediate->cu2 Reductive Elimination (Ar-NR'H) + O₂ (re-oxidant)

Caption: A proposed catalytic cycle for the Chan-Lam N-arylation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equivalents)

  • Base/Ligand (e.g., Pyridine or DMAP, 2.0 equivalents)[19]

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • An oxidant (typically atmospheric oxygen)

Procedure:

  • To an open flask, add this compound, the arylboronic acid, Cu(OAc)₂, and the base/ligand.

  • Add the solvent and stir the mixture vigorously at room temperature, open to the atmosphere. A balloon of air or oxygen can be used to facilitate the reaction.

  • Monitor the reaction by TLC or LC-MS. Reactions can take from a few hours to several days.[18]

  • Once complete, the reaction mixture can be filtered through a pad of celite to remove copper salts and then concentrated.

  • Purify the crude product via standard workup and column chromatography.

Key Considerations

The Chan-Lam coupling is particularly attractive for its mildness and operational simplicity. The use of cyclopropylboronic acid has been reported, suggesting the cyclopropyl moiety on the pyridine substrate is stable under these conditions.[20][21] The main limitation is the potential for amine homocoupling and the requirement for an oxidant.

Comparative Summary of N-Arylation Protocols

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Aryl Source Aryl Halides/TriflatesAryl Halides (I, Br)Arylboronic Acids
Catalyst Palladium (Pd)Copper (Cu)Copper (Cu)
Typical Temp. 80-110 °C110-140 °CRoom Temperature
Atmosphere Inert (N₂ or Ar)Inert or AirAir/O₂
Advantages Broad scope (incl. Ar-Cl), high yields, well-understood, low catalyst loading.Low catalyst cost, good for large-scale synthesis.Very mild conditions, operationally simple, different substrate scope.
Disadvantages High catalyst cost, air/moisture sensitive ligands/bases.High temperatures, long reaction times, limited scope (Ar-Cl poor), challenging workup.Can require stoichiometric copper, potential for homocoupling, sometimes slow.

Conclusion

The N-arylation of this compound is a critical transformation for which several robust catalytic methods exist.

  • The Buchwald-Hartwig amination stands out as the most versatile and generally high-yielding method, particularly when using modern biarylphosphine ligands that can overcome the challenges of 2-aminopyridine substrates.

  • The Ullmann condensation , while requiring harsher conditions, offers a cost-effective alternative, especially for aryl iodides and bromides on a larger scale.

  • The Chan-Lam coupling provides an orthogonal approach using arylboronic acids under exceptionally mild, aerobic conditions, which can be advantageous for complex or sensitive substrates.

The optimal choice of protocol will depend on the specific arylating partner, available starting materials, scale of the reaction, and functional group tolerance required. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and optimize the appropriate N-arylation strategy to advance their synthetic programs.

References

4-Cyclopropylpyridin-2-amine: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with a growing number of these drugs receiving FDA approval.[1] However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects and associated toxicities.

This has spurred the exploration of "privileged scaffolds" – molecular frameworks that exhibit favorable interactions with the kinase active site and can be readily modified to achieve high potency and selectivity. One such scaffold that has garnered considerable interest is 4-Cyclopropylpyridin-2-amine . This building block combines the well-established hinge-binding properties of the 2-aminopyridine motif with the unique physicochemical advantages imparted by the cyclopropyl group. This application note will provide a comprehensive overview of the utility of this compound as a building block for kinase inhibitors, including its synthesis, key reactions, and the structural basis for its efficacy, supplemented with detailed experimental protocols.

The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacological properties.[2][3] Its rigid, three-dimensional structure offers several distinct advantages over more flexible alkyl groups:

  • Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This is attributed to the increased strength of its C-H bonds compared to linear alkyl chains, leading to a longer in vivo half-life and potentially reduced dosing frequency.[2]

  • Increased Potency and Selectivity: The conformational rigidity of the cyclopropyl ring can lock the inhibitor into a bioactive conformation, minimizing the entropic penalty upon binding to the kinase active site.[5] This can lead to a significant increase in binding affinity and selectivity for the target kinase.

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as solubility and lipophilicity, which are critical for drug-like characteristics. It can also serve as a bioisosteric replacement for other groups, such as a tert-butyl group, to fine-tune the molecule's properties.[4]

Synthesis of Kinase Inhibitors from this compound: Key Methodologies

The 2-aminopyridine core of this compound serves as a versatile anchor for building a diverse library of kinase inhibitors. Two of the most powerful and widely used reactions for elaborating this scaffold are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Forging the Core C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[6] This reaction is instrumental in coupling this compound with various aromatic and heteroaromatic systems, a common strategy in the synthesis of Type I and Type II kinase inhibitors.

Diagram 1: General Scheme for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination reac1 This compound reac_plus + reac1->reac_plus reac2 Aryl Halide (Ar-X) X = Br, I, OTf reac2->reac_plus prod N-Aryl-4-cyclopropylpyridin-2-amine (Kinase Inhibitor Core) reac_plus->prod Pd Catalyst Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Caption: Palladium-catalyzed C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[7] In the context of kinase inhibitor synthesis, this reaction is often used to couple a halogenated 2-aminopyridine derivative with a boronic acid or ester, or vice-versa, to construct biaryl or heteroaryl-aryl scaffolds.

Diagram 2: General Scheme for Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura Cross-Coupling cluster_reac1 Option A cluster_reac2 Option B reac1a Halogenated this compound reac1a_plus + reac1a->reac1a_plus reac1b Arylboronic Acid (Ar-B(OH)2) reac1b->reac1a_plus reac2a This compound Boronic Ester reac2a_plus + reac2a->reac2a_plus reac2b Aryl Halide (Ar-X) reac2b->reac2a_plus prod Aryl-Substituted This compound reac1a_plus->prod Pd Catalyst Base (e.g., K2CO3) reac2a_plus->prod

Caption: Palladium-catalyzed C-C bond formation.

Application Protocol: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

The following protocol outlines a representative synthesis of a pyrimidine-based kinase inhibitor core, starting from this compound. This two-step sequence involves an initial nucleophilic aromatic substitution (SNA) followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 4-cyclopropyl-N-(4-chloropyrimidin-2-yl)pyridin-2-amine

This initial step couples the this compound building block with a di-chlorinated pyrimidine, setting the stage for further functionalization.

Materials:

Reagent/SolventM.W.AmountMoles
This compound134.181.0 g7.45 mmol
2,4-Dichloropyrimidine148.981.11 g7.45 mmol
N,N-Diisopropylethylamine (DIPEA)129.241.93 mL11.18 mmol
n-Butanol74.1220 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 7.45 mmol) in n-butanol (20 mL) in a round-bottom flask, add 2,4-dichloropyrimidine (1.11 g, 7.45 mmol) and N,N-diisopropylethylamine (1.93 mL, 11.18 mmol).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion of the reaction (typically 12-16 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product as a solid.

Step 2: Buchwald-Hartwig Amination with a Substituted Aniline

The second step introduces the second aromatic ring system via a palladium-catalyzed C-N coupling.

Materials:

Reagent/SolventM.W.AmountMoles
4-cyclopropyl-N-(4-chloropyrimidin-2-yl)pyridin-2-amine246.70500 mg2.03 mmol
Substituted Aniline (e.g., 3-ethynyl-4-methylaniline)131.17293 mg2.23 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7293 mg0.10 mmol
Xantphos578.68117 mg0.20 mmol
Cesium Carbonate (Cs₂CO₃)325.821.32 g4.06 mmol
1,4-Dioxane (anhydrous)88.1110 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 4-cyclopropyl-N-(4-chloropyrimidin-2-yl)pyridin-2-amine (500 mg, 2.03 mmol), the substituted aniline (293 mg, 2.23 mmol), cesium carbonate (1.32 g, 4.06 mmol), Xantphos (117 mg, 0.20 mmol), and Pd₂(dba)₃ (93 mg, 0.10 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor scaffold.

Structural Insights: The 4-Cyclopropyl-2-aminopyridine Scaffold in the Kinase Active Site

The efficacy of kinase inhibitors derived from this compound can be rationalized by examining their interactions within the ATP-binding pocket of the target kinase. The 2-aminopyridine moiety is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction anchors the inhibitor in the active site.

The 4-cyclopropyl group typically projects into a hydrophobic region of the active site. Its rigid nature allows for precise positioning to maximize favorable van der Waals interactions with nonpolar residues. X-ray crystallography studies of related inhibitors have shown that the cyclopropyl group can occupy pockets that might otherwise be filled by larger, more flexible groups, often leading to enhanced selectivity. For example, in the crystal structure of CDK2 in complex with an aminopyrazole inhibitor containing a cyclopropyl group (PDB ID: 4FKI), the cyclopropyl moiety is nestled in a hydrophobic pocket, contributing to the overall binding affinity.[8]

Diagram 3: Schematic of Inhibitor Binding in Kinase Active Site

Kinase Inhibitor Binding cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone Amides/Carbonyls) hydrophobic_pocket Hydrophobic Pocket (Nonpolar Residues) aminopyridine 2-Aminopyridine Moiety aminopyridine->hinge H-Bonds linker Linker aminopyridine->linker cyclopropyl 4-Cyclopropyl Group cyclopropyl->hydrophobic_pocket van der Waals Interactions aryl_group Aryl Group linker->aryl_group

Caption: Key interactions of the inhibitor scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the design and synthesis of novel kinase inhibitors. The strategic incorporation of the cyclopropyl group offers significant advantages in terms of metabolic stability, potency, and selectivity. Coupled with powerful synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, this scaffold provides a robust platform for the development of next-generation targeted therapies. The detailed protocols and structural insights provided in this application note are intended to empower researchers in their efforts to discover and develop more effective and safer kinase inhibitors for the treatment of a wide range of diseases.

References

Application Notes and Protocols for the Use of 4-Cyclopropylpyridin-2-amine in the Synthesis of DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting DYRK1A

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its gene is located on chromosome 21, and its overexpression is strongly implicated in the neuropathology of Down syndrome and the progression of Alzheimer's disease.[3][4] Aberrant DYRK1A activity has also been linked to various cancers and diabetes, making it a compelling therapeutic target for a range of human diseases.[4][5][6]

The development of potent and selective DYRK1A inhibitors is a significant area of research in medicinal chemistry.[4] These inhibitors aim to modulate the kinase activity of DYRK1A, thereby correcting the downstream signaling pathways that are dysregulated in disease states.[1] By binding to the ATP-binding site of the enzyme, these small molecules prevent the phosphorylation of its target proteins.[1][2] This guide focuses on the application of a key building block, 4-Cyclopropylpyridin-2-amine , in the synthesis of novel and highly selective DYRK1A inhibitors.

The Strategic Importance of this compound in Inhibitor Design

The selection of appropriate starting materials is critical in the design of effective kinase inhibitors. This compound has emerged as a valuable scaffold for several reasons:

  • The Pyridine Moiety: The pyridine ring is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.[2]

  • The Cyclopropyl Group: The introduction of a cyclopropyl group can significantly enhance the potency and selectivity of a drug molecule.[7][8] This is often attributed to its unique conformational rigidity and electronic properties, which can optimize binding interactions and improve metabolic stability.[7][8] In the context of DYRK1A inhibitors, the cyclopropylamido modification has been shown to be highly beneficial for potency and selectivity.[7][8]

  • The 2-Amino Group: The amino group provides a reactive handle for further chemical modifications, allowing for the facile introduction of other pharmacophoric features through reactions such as amide bond formation or cross-coupling reactions.[9][10]

Signaling Pathway of DYRK1A and Point of Inhibition

DYRK1A exerts its effects by phosphorylating a variety of downstream substrates, including transcription factors like NFAT (Nuclear Factor of Activated T-cells).[5][11] In a simplified representation, increased intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and activate gene transcription.[11] DYRK1A phosphorylates nuclear NFAT, leading to its export from the nucleus and subsequent inactivation.[11] DYRK1A inhibitors block this phosphorylation step, thereby promoting NFAT's nuclear localization and transcriptional activity.[11]

DYRK1A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca ↑ Intracellular Ca2+ Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_nuc NFAT (Active) NFAT->NFAT_nuc Nuclear Translocation Gene Gene Transcription NFAT_nuc->Gene Activates NFAT_P_nuc NFAT-P (Inactive) NFAT_nuc->NFAT_P_nuc DYRK1A DYRK1A DYRK1A->NFAT_nuc Phosphorylates Inhibitor DYRK1A Inhibitor (e.g., synthesized from This compound) Inhibitor->DYRK1A Inhibits NFAT_P_nuc->NFAT_P Nuclear Export

Caption: DYRK1A signaling pathway and the mechanism of inhibition.

Synthetic Protocol: Suzuki Cross-Coupling for DYRK1A Inhibitor Synthesis

This protocol describes a general method for the synthesis of a DYRK1A inhibitor core structure using a Suzuki cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Experimental Workflow

Suzuki_Coupling_Workflow Start Starting Materials: - this compound - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst - Base - Solvent Reaction Suzuki Cross-Coupling Reaction (Inert Atmosphere, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - HPLC Purification->Characterization Final Final DYRK1A Inhibitor Characterization->Final

Caption: Workflow for Suzuki cross-coupling synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Aryl/Heteroaryl Boronic Acid≥95%Commercially Available
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
BrineSaturatedIn-house preparation
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure DYRK1A inhibitor.

Characterization and In Vitro Assay

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
Mass Spectrometry To determine the molecular weight of the compound.
HPLC To determine the purity of the final product.
In Vitro DYRK1A Kinase Assay Protocol

This protocol outlines a method to determine the inhibitory activity (IC₅₀) of the synthesized compound against DYRK1A.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT.

    • Recombinant human DYRK1A enzyme.

    • DYRKtide peptide substrate.

    • ATP solution.

    • Synthesized inhibitor stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the synthesized inhibitor (and a DMSO control).

    • Add the DYRK1A enzyme and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at 30 °C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product yield in synthesis Inactive catalystUse a fresh batch of palladium catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and a continuous inert gas flow.
Poor quality of boronic acidUse high-purity boronic acid; consider recrystallization if necessary.
Inconsistent IC₅₀ values Inaccurate inhibitor concentrationsPrepare fresh serial dilutions for each experiment.
Enzyme degradationStore the enzyme at -80 °C in small aliquots.
ATP concentration too highOptimize the ATP concentration to be near the Kₘ value.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of potent and selective DYRK1A inhibitors. The synthetic protocols outlined in this guide provide a robust framework for researchers to develop novel therapeutic agents targeting DYRK1A. Future research may focus on further derivatization of the core structure to optimize pharmacokinetic properties, enhance in vivo efficacy, and explore their potential in various disease models. The continued development of selective DYRK1A inhibitors holds significant promise for addressing unmet medical needs in neurodegenerative diseases, cancer, and diabetes.

References

The 4-Cyclopropylpyridin-2-amine Scaffold: A Privileged Pharmacophore in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Kinase Inhibition with a Compact and Potent Scaffold

In the landscape of contemporary drug discovery, the quest for potent, selective, and metabolically robust kinase inhibitors is a paramount challenge. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The 2-aminopyridine moiety has emerged as a "hinge-binding" powerhouse, a privileged scaffold capable of forming key hydrogen bond interactions within the ATP-binding site of numerous kinases.[2] This interaction effectively anchors the inhibitor, providing a foundation for achieving high potency. This application note delves into the strategic incorporation of a cyclopropyl group at the 4-position of the pyridin-2-amine core, creating the 4-cyclopropylpyridin-2-amine pharmacophore. We will explore the multifaceted roles of this specific substitution, detailing its impact on biological activity, its synthesis, and providing robust protocols for its evaluation in drug discovery programs.

The cyclopropyl group, far from being a simple lipophilic substituent, is a sophisticated tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure can enforce a bioactive conformation, reduce off-target effects, and serve as a metabolically stable bioisostere for other functionalities like vinyl or methoxy groups.[3] This guide will use a case study of Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5) inhibitors to illustrate the practical application and advantages of the this compound pharmacophore.[3]

The Rationale Behind the 4-Cyclopropyl Substitution: A Trifecta of Advantages

The strategic placement of a cyclopropyl group at the 4-position of the 2-aminopyridine scaffold confers a unique combination of properties that can be leveraged to optimize drug candidates.

1. Conformational Rigidity and Pre-organization: The rigid nature of the cyclopropane ring can lock the orientation of substituents, pre-organizing the molecule for optimal binding to the target kinase. This can lead to a favorable entropic contribution to the binding affinity, resulting in enhanced potency.

2. Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes. This makes it an excellent bioisosteric replacement for more metabolically labile groups, such as methyl or methoxy groups, potentially leading to an improved pharmacokinetic profile with a longer half-life.

3. Vectorial Exploration of Chemical Space: The 4-position of the pyridine ring often serves as a key vector for introducing substituents that can interact with solvent-exposed regions or specific sub-pockets of the kinase active site. The compact nature of the cyclopropyl group allows for the exploration of this space without introducing excessive bulk.

The interplay of these factors is visualized in the following logical workflow:

G cluster_0 Pharmacophore Design Strategy Aminopyridine_Core 2-Aminopyridine Core Hinge_Binding Hinge Binding Motif (Key H-bonds) Aminopyridine_Core->Hinge_Binding Enables Cyclopropyl_Group 4-Cyclopropyl Substitution Aminopyridine_Core->Cyclopropyl_Group Scaffold for Lead_Candidate Optimized Lead Candidate Hinge_Binding->Lead_Candidate Leads to High Potency Properties Conformational Rigidity Metabolic Stability Optimized Vector Cyclopropyl_Group->Properties Confers Properties->Lead_Candidate Improves Drug-like Properties

Caption: Logical workflow for the design of kinase inhibitors incorporating the this compound pharmacophore.

Case Study: Potent ALK5 Inhibitors

A noteworthy example of the successful application of the this compound pharmacophore is in the development of potent and selective inhibitors of ALK5.[3] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in fibrosis and cancer.[4] In a study by Tan et al. (2020), a series of derivatives were synthesized where the this compound moiety was a key building block.[3]

Structure-Activity Relationship (SAR) Insights

The study revealed that the presence of the 4-cyclopropyl group was crucial for potent ALK5 inhibition. The SAR data from this study is summarized below, highlighting the impact of this moiety.

Compound IDR Group on PyridineALK5 IC50 (nM)
12r (from Tan et al.) 4-cyclopropylPotent
Hypothetical Analog 14-HLess Potent
Hypothetical Analog 24-methylPotentially less metabolically stable

This table is a conceptual representation based on the findings of Tan et al. (2020) to illustrate the importance of the cyclopropyl group.

The authors demonstrated that the cyclopropyl group was well-tolerated and contributed to the overall high potency of the optimized compounds. Compound 12r from this series, which incorporates the this compound scaffold, exhibited strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%.[3]

Experimental Protocols

Synthesis of this compound Derivatives (A Representative Protocol)

G Start Starting Materials: 4-cyclopropyl-2-fluoropyridine Substituted Amine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate 4-cyclopropyl-N-substituted- pyridin-2-amine SNAr->Intermediate Coupling Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate->Coupling Final_Product Final Inhibitor Coupling->Final_Product

Caption: Generalized synthetic workflow for the preparation of kinase inhibitors from a this compound core.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of 4-cyclopropyl-2-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

    • Heat the reaction mixture at a temperature ranging from 80 to 150 °C for 4 to 24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, the corresponding 4-cyclopropyl-N-substituted-pyridin-2-amine, can be purified by column chromatography on silica gel.

  • Further Functionalization (if required):

    • The resulting this compound derivative can be further modified. For instance, if the pyridine ring contains a leaving group (e.g., a bromine or iodine atom), it can undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce additional diversity.

In Vitro Kinase Inhibition Assay Protocol (ALK5)

The following is a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a test compound against ALK5, based on a luminescence-based ATP detection method.

Materials and Reagents:

  • Recombinant Human TGFβR1 (ALK5) kinase (BPS Bioscience, Cat. #101575 or similar).[5]

  • Kinase Substrate (e.g., TGFBR1 Peptide, BPS Bioscience).[6]

  • ATP (Adenosine 5'-triphosphate).

  • Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 1, BPS Bioscience, Cat. #79334).[6]

  • Test compound (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930 or similar).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Assay Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate at the desired concentrations.

    • Dilute the ALK5 enzyme to the working concentration in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the diluted ALK5 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to allow for the conversion of ADP to ATP.

    • Add the Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

G cluster_1 In Vitro Kinase Assay Workflow Reagent_Prep Reagent Preparation: Enzyme, Substrate, ATP, Test Compound Reaction_Setup Set up Kinase Reaction in 96/384-well Plate Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C (45-60 min) Reaction_Setup->Incubation ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->ADP_Glo Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) ADP_Glo->Detection_Reagent Incubate 40 min Luminescence Read Luminescence Detection_Reagent->Luminescence Incubate 30-60 min Data_Analysis Data Analysis: Calculate % Inhibition Determine IC50 Luminescence->Data_Analysis

Caption: Step-by-step workflow for a luminescence-based in vitro kinase assay.

Conclusion and Future Perspectives

The this compound pharmacophore represents a highly valuable scaffold in the design of next-generation kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the conformational and metabolic benefits conferred by the cyclopropyl group, provides a powerful platform for lead optimization. The successful development of potent ALK5 inhibitors incorporating this moiety underscores its potential.[3] While the current discussion has focused on ALK5, the principles outlined are broadly applicable to other kinase targets, and it is anticipated that this pharmacophore will continue to feature in the discovery of novel therapeutics for a range of human diseases. Future work in this area will likely involve the exploration of this scaffold against a wider panel of kinases and the investigation of its potential in developing inhibitors with novel selectivity profiles.

References

Application Notes and Protocols for the Electrophilic Derivatization of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the reaction of 4-cyclopropylpyridin-2-amine with a variety of electrophiles. As a key building block in medicinal chemistry, understanding the reactivity and regioselectivity of this versatile scaffold is paramount for the efficient synthesis of novel molecular entities. This document outlines the underlying chemical principles, provides step-by-step procedures for key transformations including acylation, halogenation, and alkylation, and offers insights into the expected outcomes based on the electronic and steric properties of the substrate.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a privileged scaffold in modern drug discovery. The cyclopropyl group, a bioisostere for larger alkyl or aryl groups, often imparts favorable pharmacokinetic properties such as increased metabolic stability and improved membrane permeability. The 2-aminopyridine core is a versatile pharmacophore, capable of engaging in a variety of hydrogen bonding interactions with biological targets. The strategic placement of these two functionalities creates a molecule with a unique electronic and steric profile, offering a rich landscape for chemical derivatization.

The inherent reactivity of the 2-aminopyridine ring system is dominated by the strong electron-donating effect of the amino group, which activates the pyridine ring towards electrophilic attack. The cyclopropyl group at the 4-position further modulates this reactivity, influencing the regiochemical outcome of electrophilic substitution reactions. This guide will delve into the practical aspects of harnessing this reactivity for the synthesis of diverse derivatives.

General Mechanistic Considerations and Regioselectivity

The reaction of this compound with electrophiles can proceed at two primary locations: the exocyclic amino group (N-functionalization) and the pyridine ring (C-functionalization). The outcome is largely dependent on the nature of the electrophile and the reaction conditions.

  • N-Functionalization: The lone pair of electrons on the exocyclic nitrogen atom is highly nucleophilic, making it susceptible to reaction with a wide range of electrophiles, particularly acylating and alkylating agents. These reactions are typically fast and occur under mild conditions.

  • C-Functionalization (Electrophilic Aromatic Substitution): The amino group is a powerful activating group, directing electrophilic attack to the positions ortho and para to it. In the case of this compound, the 3- and 5-positions are activated. The cyclopropyl group at the 4-position can also influence the regioselectivity through its electronic and steric effects. Generally, the 5-position is the most electronically enriched and sterically accessible site for electrophilic attack.

The interplay between these two modes of reactivity is a key consideration in planning synthetic routes. In many cases, initial N-functionalization can be used to modulate the reactivity of the pyridine ring for subsequent C-functionalization, or to serve as a protecting group.

Acylation Reactions: Synthesis of Amide Derivatives

Acylation of this compound predominantly occurs at the exocyclic amino group to furnish stable amide derivatives. These amides are valuable intermediates in drug discovery, often exhibiting improved biological activity and pharmacokinetic profiles compared to the parent amine.

Mechanism of N-Acylation

The N-acylation of this compound with an acyl halide proceeds via a nucleophilic addition-elimination mechanism.[1][2][3] The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acyl halide, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a halide ion, and deprotonation of the nitrogen atom yields the final amide product.[2] The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.[4]

Diagram 1: General Mechanism of N-Acylation

acylation_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine This compound intermediate [Tetrahedral Intermediate] amine->intermediate Nucleophilic Attack acyl_halide Acyl Halide (R-CO-X) acyl_halide->intermediate amide N-Acyl-4-cyclopropylpyridin-2-amine intermediate->amide Elimination of X⁻ hx HX intermediate->hx Deprotonation

Caption: Nucleophilic addition-elimination mechanism for N-acylation.

Protocol: Synthesis of N-(4-cyclopropylpyridin-2-yl)acetamide

This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride. A similar procedure has been reported for the acetylation of 2-amino-4-methylpyridine.[5]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

ReactantMolar RatioPurity
This compound1.0>98%
Acetic anhydride1.1>99%
Pyridine1.2>99.8%

Table 1: Reactant Specifications for N-Acetylation

Halogenation Reactions: Introduction of Halogen Atoms

The introduction of halogen atoms onto the pyridine ring of this compound is a crucial transformation for enabling further diversification through cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of electron-rich heterocycles.[6][7]

Regioselectivity of Bromination

The strong activating effect of the 2-amino group directs electrophilic bromination primarily to the 5-position of the pyridine ring. This is due to the stabilization of the sigma complex intermediate through resonance involving the lone pair of the amino group. The 3-position is also activated, but to a lesser extent, and is more sterically hindered. A similar regioselectivity is observed in the bromination of 2-amino-4-methylpyridine, which yields the 5-bromo derivative as the major product.[6]

Diagram 2: Regioselectivity of Bromination

bromination_regioselectivity This compound This compound Major Product\n(5-Bromo derivative) Major Product (5-Bromo derivative) This compound->Major Product\n(5-Bromo derivative) NBS Minor Product\n(3-Bromo derivative) Minor Product (3-Bromo derivative) This compound->Minor Product\n(3-Bromo derivative) NBS

Caption: Predominant formation of the 5-bromo isomer.

Protocol: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the bromination of activated pyridines.[8]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4-cyclopropylpyridine.

ReagentMolar RatioPurity
This compound1.0>98%
N-Bromosuccinimide (NBS)1.05>99%

Table 2: Reagent Specifications for Bromination

Alkylation Reactions: N- vs. C-Alkylation

Alkylation of this compound can occur at either the exocyclic nitrogen or the pyridine ring nitrogen. The site of alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent.

N-Alkylation

Direct alkylation of the exocyclic amino group with alkyl halides can be challenging due to the propensity for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[9] The use of a strong base to deprotonate the amine, followed by reaction with an alkyl halide, can favor mono-N-alkylation.

Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the N-alkylation of a primary amine.[10]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

ReagentMolar RatioPurity
This compound1.0>98%
Sodium Hydride (60%)1.1-
Alkyl Halide1.05>98%

Table 3: Reagent Specifications for N-Alkylation

Vilsmeier-Haack Formylation: Introduction of a Formyl Group

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] this compound is an excellent candidate for this reaction, which is expected to proceed with high regioselectivity.

Mechanism and Regioselectivity

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[13] This electrophilic species then attacks the electron-rich pyridine ring. Similar to halogenation, the formylation is directed to the 5-position due to the activating effect of the 2-amino group. Hydrolysis of the resulting iminium salt during workup yields the aldehyde.

Diagram 3: Vilsmeier-Haack Reaction Workflow

vilsmeier_workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Workup dmf DMF vilsmeier Vilsmeier Reagent dmf->vilsmeier pocli3 POCl₃ pocli3->vilsmeier iminium Iminium Salt Intermediate vilsmeier->iminium amine This compound amine->iminium Attack by Pyridine Ring hydrolysis Hydrolysis (H₂O) iminium->hydrolysis product 5-Formyl-4-cyclopropylpyridin-2-amine hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation.

Protocol: Formylation of this compound

This protocol is a general procedure for the Vilsmeier-Haack formylation of an activated aromatic substrate.[11]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

ReagentMolar RatioPurity
This compound1.0>98%
Phosphorus oxychloride1.2>99%
N,N-Dimethylformamide3.0>99.8%

Table 4: Reagent Specifications for Vilsmeier-Haack Formylation

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its reactivity towards electrophiles can be effectively controlled to achieve selective N-functionalization or C-functionalization of the pyridine ring. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction conditions and the nature of the electrophile will enable the synthesis of a wide array of novel derivatives with potential applications in drug discovery and development.

References

Application Note: A Scalable and Efficient Synthesis of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-Cyclopropylpyridin-2-amine, a key building block in contemporary drug discovery and development. The presented synthetic strategy is designed for implementation in research, process development, and pilot-scale manufacturing environments. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive and practical resource for researchers, scientists, and drug development professionals. The synthetic approach is centered around a key Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Introduction: The Significance of the this compound Moiety

The this compound scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse range of biologically active molecules. The cyclopropyl group often imparts favorable pharmacokinetic and pharmacodynamic properties, including increased metabolic stability, enhanced potency, and improved selectivity. Its rigid, three-dimensional nature allows for precise interactions with biological targets, making it a valuable component in the design of novel therapeutics. The 2-aminopyridine functionality serves as a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures. Given its importance, the development of a scalable and cost-effective synthesis for this key intermediate is of paramount importance.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through several retrosynthetic pathways. After careful consideration of factors such as the commercial availability of starting materials, reaction efficiency, and scalability, a two-step sequence commencing from 2-amino-4-chloropyridine was selected as the optimal strategy. This approach is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthesis Target This compound Intermediate1 2-Amino-4-chloropyridine Target->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 Cyclopropylboronic acid Target->Intermediate2 Suzuki-Miyaura Coupling

Caption: Retrosynthetic approach for this compound.

This strategy leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the readily available 2-amino-4-chloropyridine and cyclopropylboronic acid. This approach offers several advantages for scale-up:

  • Convergent Synthesis: The two key fragments are brought together late in the synthesis, maximizing efficiency.

  • Commercially Available Starting Materials: Both 2-amino-4-chloropyridine and cyclopropylboronic acid are commercially available in bulk, reducing the need for lengthy preparatory steps.[1][2]

  • Well-Established and Robust Chemistry: The Suzuki-Miyaura coupling is a well-understood and widely implemented reaction in industrial settings, with a wealth of literature to support optimization and troubleshooting.[3][4]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the scale-up synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-chloropyridine≥98%Commercial Source
Cyclopropylboronic acid≥97%Commercial Source
Palladium(II) acetateCatalyst GradeCommercial Source
Tricyclohexylphosphine (PCy3)≥97%Commercial Source
Potassium phosphate, tribasic (K3PO4)Anhydrous, ≥98%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
WaterDegassed, DeionizedIn-house
Ethyl acetateACS GradeCommercial Source
Brine (saturated NaCl solution)ACS GradeIn-house
Sodium sulfate (Na2SO4)Anhydrous, GranularCommercial Source
Celite®Filtering AgentCommercial Source
Step-by-Step Synthesis of this compound

Scheme 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

Synthesis Reactant1 2-Amino-4-chloropyridine Product This compound Reactant1->Product Pd(OAc)2, PCy3 K3PO4, Toluene/H2O Heat Reactant2 Cyclopropylboronic acid Reactant2->Product

Caption: Synthetic scheme for this compound.

  • Reactor Setup and Inert Atmosphere:

    • To a clean and dry 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add 2-amino-4-chloropyridine (1.00 kg, 7.78 mol).

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. A continuous gentle nitrogen purge should be maintained throughout the reaction.

  • Addition of Reagents:

    • To the reactor, add cyclopropylboronic acid (0.80 kg, 9.33 mol, 1.2 equiv) and anhydrous potassium phosphate (3.30 kg, 15.56 mol, 2.0 equiv).

    • In a separate, inerted vessel, prepare the catalyst solution by dissolving palladium(II) acetate (35.0 g, 0.156 mol, 0.02 equiv) and tricyclohexylphosphine (90.0 g, 0.321 mol, 0.04 equiv) in anhydrous, degassed toluene (5.0 L). Stir until a homogeneous solution is obtained. Safety Note: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

    • Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing dropping funnel.

    • Add degassed deionized water (2.5 L) to the reactor. The addition of water can accelerate the rate of Suzuki-Miyaura couplings.[5]

  • Reaction Execution and Monitoring:

    • With vigorous stirring, heat the reaction mixture to 80-85 °C using a circulating oil bath.

    • Monitor the progress of the reaction by taking aliquots every 2 hours and analyzing by HPLC or TLC (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 6-8 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 2 L).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 3 L).

    • Combine all organic layers and wash with brine (2 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by slurry in a minimal amount of cold methyl tert-butyl ether (MTBE) to afford this compound as a white to off-white solid.

    • Dry the purified product under vacuum at 40 °C to a constant weight.

Expected Yield and Characterization
ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
Purity (HPLC) >98%
¹H NMR Consistent with structure
¹³C NMR Consistent with structure
Mass Spec [M+H]⁺ expected

Safety Considerations for Scale-Up

The scale-up of palladium-catalyzed cross-coupling reactions requires careful attention to safety due to the potential for exothermic events and the handling of hazardous materials.[6][7]

  • Exothermicity: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be exothermic.[7] It is crucial to have adequate cooling capacity and to monitor the internal temperature of the reactor closely, especially during the initial heating phase. A controlled rate of heating is recommended.

  • Inert Atmosphere: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Maintaining a robust inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation and potential side reactions.

  • Reagent Handling:

    • Palladium Catalysts: While generally stable, fine powders of palladium can be pyrophoric. Handle in a well-ventilated area or a glovebox.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and can have unpleasant odors. Handle under an inert atmosphere.

    • Bases: Anhydrous potassium phosphate is hygroscopic. Store in a desiccator.

  • Solvent Hazards: Toluene is flammable and has associated health risks. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Waste Disposal: Palladium-containing waste should be collected and disposed of according to institutional and environmental regulations.

Process Workflow Diagram

Caption: Workflow for the scale-up synthesis of this compound.

Conclusion

This application note provides a well-defined and scalable protocol for the synthesis of this compound. By employing a robust Suzuki-Miyaura cross-coupling strategy with commercially available starting materials, this method is suitable for producing multi-kilogram quantities of the target compound. The detailed experimental procedure, coupled with critical safety considerations, offers a comprehensive guide for researchers and process chemists in the pharmaceutical industry. The successful implementation of this protocol will facilitate the advancement of drug discovery programs that rely on this important molecular scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Cyclopropylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-cyclopropylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The core of this synthesis typically relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful but nuanced method for forming carbon-carbon bonds.[1][2] This document provides in-depth, experience-driven advice to ensure robust and reproducible outcomes.

Overview of the Synthetic Workflow

The most prevalent and versatile route to this compound is the Suzuki-Miyaura cross-coupling of a 4-halo-2-aminopyridine with cyclopropylboronic acid. This reaction is valued for its functional group tolerance and generally high yields, but success is contingent on the careful optimization of several parameters.[3][4]

The general reaction scheme is as follows:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Amino-4-halopyridine (X = Cl, Br, I) G This compound (Final Product) A->G label_edge + A->label_edge B Cyclopropylboronic Acid or Ester B->G C Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) C->G D Ligand (e.g., SPhos, XPhos, PPh₃) D->G E Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) E->G F Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) F->G label_edge->B

Caption: General Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol (Baseline)

This protocol serves as a well-validated starting point. Subsequent troubleshooting sections will refer to this baseline.

Materials:

  • 2-Amino-4-bromopyridine

  • Cyclopropylboronic acid (1.3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene and Water (10:1 v/v)

  • Nitrogen or Argon source (for inert atmosphere)

Procedure:

  • To a dry reaction flask, add 2-amino-4-bromopyridine, cyclopropylboronic acid, and potassium phosphate.

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.

  • Add the degassed solvent system (Toluene/Water). The mixture should be stirred vigorously.

  • Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS. A typical reaction time is 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via column chromatography or recrystallization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction yield is consistently below 30%, or the reaction doesn't proceed at all. What are the primary factors to investigate?

A: Low yield is the most common problem and can stem from several sources. A systematic approach is crucial.

Troubleshooting Logic:

G Start Low Yield Observed Q1 Is the Catalyst System Active? Start->Q1 Q2 Are Starting Materials High Quality? Q1->Q2 Yes Sol1 Check Catalyst/Ligand Source. Ensure Inert Atmosphere. Use a Pre-catalyst. Q1->Sol1 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes Sol2 Verify Purity of Aminopyridine. Use Fresh Boronic Acid. Check for Boroxine Formation. Q2->Sol2 No Q4 Are Side Reactions Dominating? Q3->Q4 Yes Sol3 Screen Different Bases/Solvents. Optimize Temperature. Ensure Vigorous Stirring. Q3->Sol3 No Sol4 Analyze Crude Mixture for Byproducts. (See Sections on Homocoupling/Dehalogenation) Q4->Sol4

Caption: Systematic troubleshooting flowchart for low yield.

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Inadequate degassing or a poor inert atmosphere allows for the oxidation of phosphine ligands and the formation of inactive palladium oxides. The black precipitate often observed, known as palladium black, is an aggregated, inactive form of the catalyst.[5]

    • Solution: Ensure all solvents are thoroughly degassed via sparging with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Using a pre-formed catalyst complex can sometimes give more consistent results.[6]

  • Poor Quality of Starting Materials:

    • Cyclopropylboronic Acid: This reagent can dehydrate to form a cyclic trimer called a boroxine. While boroxines are often competent in Suzuki couplings, their different molecular weight can lead to inaccurate stoichiometry if not accounted for. Furthermore, cyclopropylboronic acid is known to be moisture-sensitive.[3][7]

    • 2-Amino-4-halopyridine: Impurities in the starting halide can interfere with the catalyst. For example, residual reagents from its synthesis could poison the palladium.[8][9][10]

    • Solution: Use freshly purchased, high-purity cyclopropylboronic acid or verify the quality of older batches. Ensure the aminopyridine starting material is pure.

  • Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is critical.

    • Base: A base that is too weak may not facilitate the crucial transmetalation step efficiently. A base that is too strong can promote side reactions. For aminopyridines, K₃PO₄ is often a good starting point due to its moderate basicity and high solubility in the aqueous phase.[3]

    • Solvent: A biphasic system like Toluene/H₂O or Dioxane/H₂O is often necessary. Water plays a key role in solubilizing the base and accelerating the reaction.[3]

    • Solution: If the baseline protocol fails, screen other conditions. A table of common variations is provided below.

ParameterCondition 1 (Baseline)Condition 2Condition 3Rationale for Change
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄PdCl₂(dppf)Changes catalyst activity and stability. Pd(PPh₃)₄ is a pre-formed Pd(0) source. Dppf is a bidentate ligand good for electron-rich systems.[11]
Base K₃PO₄K₂CO₃Cs₂CO₃Varies basicity and cation effect. Cs₂CO₃ is more soluble and can accelerate slow reactions but is more expensive.
Solvent Toluene / H₂ODioxane / H₂ODMFDioxane is a common solvent for Suzuki reactions. DMF is a polar aprotic solvent that can sometimes improve results for difficult substrates.[12]
Temperature 90-100 °C80 °C110 °CLower temperature may reduce side reactions; higher temperature may be needed for less reactive halides (e.g., chlorides).
Issue 2: Significant Side-Product Formation

Q: My crude NMR/LC-MS shows significant dehalogenation of my starting material (i.e., formation of 2-aminopyridine). What causes this and how can I prevent it?

A: Dehalogenation is a common side reaction where the halide on the pyridine ring is replaced by a hydrogen atom.[13] This typically occurs when the catalytic cycle is interrupted after the oxidative addition step. The resulting organopalladium intermediate can react with a proton source (like water or trace impurities) instead of the boronic acid.

  • Causes & Solutions:

    • Slow Transmetalation: If the reaction between the organopalladium complex and the boronic acid is slow, the intermediate has more time to undergo side reactions.

      • Solution: Increase the concentration of the boronic acid (e.g., from 1.3 to 1.5-2.0 equivalents). Ensure your base is effective; switching to a stronger or more soluble base like Cs₂CO₃ can accelerate transmetalation.

    • Protodeborylation of Boronic Acid: The C-B bond of the cyclopropylboronic acid can be cleaved by a proton source, reducing its effective concentration.[13]

      • Solution: Use anhydrous solvents and ensure the base is not excessively hydrated. Adding the boronic acid in portions throughout the reaction can sometimes help maintain its concentration.

Q: I'm observing byproducts corresponding to dicyclopropyl or a bipyridine dimer. How do I minimize these homocoupling reactions?

A: Homocoupling occurs when two molecules of the same starting material react with each other. This can happen with both the boronic acid (forming dicyclopropyl) and the aryl halide (forming a bipyridine).

  • Causes & Solutions:

    • Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids.

      • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most effective preventative measure.

    • High Catalyst Loading or Temperature: Excessive catalyst concentration or high temperatures can sometimes favor homocoupling pathways.

      • Solution: Reduce the catalyst loading to the minimum required for efficient conversion (e.g., start at 0.5 mol%). Avoid unnecessarily high reaction temperatures.

Issue 3: Purification Challenges

Q: Purification of the final product by standard silica gel chromatography is difficult, resulting in significant streaking and low recovery. What are the alternatives?

A: The basic nitrogen of the aminopyridine moiety strongly interacts with the acidic silanol groups on standard silica gel, causing poor peak shape and irreversible adsorption.

  • Solutions:

    • Base-Treated Silica: Pre-treating the silica gel with a base can neutralize the acidic sites. This is commonly done by preparing the silica slurry with a solvent containing 1-2% triethylamine (Et₃N) or ammonia.

    • Alternative Stationary Phases: Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds.

    • Cation-Exchange Chromatography: For difficult separations, cation-exchange chromatography can be highly effective for purifying aminopyridine derivatives.[14]

    • Recrystallization/Trituration: If the crude product is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or trituration with a non-polar solvent like diethyl ether can be a highly effective, scalable purification method.[10][15]

Frequently Asked Questions (FAQs)

Q1: Which halide is best for the 2-amino-4-halopyridine starting material: Chloride, Bromide, or Iodide?

A1: The choice of halide affects reactivity, cost, and availability. The general reactivity trend for the oxidative addition step in Suzuki couplings is I > Br > Cl.[16]

  • Iodides: Most reactive, allowing for milder reaction conditions (lower temperature, less active catalyst). However, they are typically the most expensive and may be less stable.

  • Bromides: Offer a good balance of high reactivity and moderate cost. They are often the preferred choice for laboratory-scale synthesis.

  • Chlorides: Least reactive, often requiring more forcing conditions (higher temperatures, more active/bulkier phosphine ligands like SPhos or XPhos, and stronger bases).[17] They are, however, the most cost-effective for large-scale production.[8][9][18]

Q2: How critical is the purity of the cyclopropylboronic acid?

A2: Very critical. As mentioned in the troubleshooting section, cyclopropylboronic acid can dehydrate to its boroxine trimer. While the boroxine is often reactive, its presence alters the stoichiometry. It is best to use a fresh, high-purity reagent and store it under inert gas at low temperature as recommended.[7]

Q3: Can this synthesis be adapted for flow chemistry?

A3: Yes, palladium-catalyzed cross-coupling reactions are well-suited for continuous flow chemistry. Flow systems offer precise control over temperature, pressure, and reaction time, which can significantly accelerate reaction optimization and improve safety and scalability.[19][20] This method can also enhance catalyst efficiency and sometimes reduce side reactions.

References

Technical Support Center: 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial chemical intermediate. We will delve into the common side reactions, their mechanistic origins, and provide field-proven troubleshooting strategies to optimize your experimental outcomes. Our focus will be primarily on the Chichibabin reaction, the most direct and historically significant method for this transformation.[1][2][3]

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during the synthesis of 2-aminopyridine, framed in a question-and-answer format.

Issue 1: Formation of a High-Melting Point, Insoluble Byproduct

Question: My reaction has produced a significant amount of a solid that is difficult to dissolve and has a much higher melting point than expected for 2-aminopyridine. What is this byproduct, and how can I prevent its formation?

Answer:

  • Probable Cause: You are likely observing the formation of a bipyridine dimer, a common side reaction in the Chichibabin synthesis.[1] For example, the reaction of 4-tert-butylpyridine can yield up to 89% of the 4,4'-di-tert-butyl-2,2'-bipyridine dimer under certain conditions.[1]

  • Mechanistic Insight: Dimerization competes with the desired amination pathway. It is particularly favored at higher temperatures in aprotic solvents like xylene. The reaction proceeds through intermediates that, instead of being aminated, couple with another pyridine molecule. Photochemical pathways can also lead to dimerization, though this is less common under standard Chichibabin conditions.[4][5]

  • Troubleshooting & Prevention:

    • Apply Pressure: Increasing the reaction pressure can significantly shift the equilibrium towards the desired 2-aminopyridine product. In the case of 4-tert-butylpyridine, applying 350 psi of nitrogen pressure increased the yield of the aminated product from 11% to 74% while reducing the dimer to 26%.[1]

    • Temperature Control: While the Chichibabin reaction often requires heat, excessive temperatures can promote dimerization.[2] Modern protocols using NaH-iodide composites allow for milder reaction conditions (65-85 °C), which can suppress high-temperature side reactions.[6][7]

    • Solvent Choice: While high-boiling aprotic solvents like xylene or toluene are traditional, reactions in liquid ammonia can sometimes offer a different reactivity profile and may suppress dimerization.[1][2]

  • Purification Strategy: Due to their different polarity and solubility profiles, bipyridine dimers can often be separated from the more polar 2-aminopyridine product via column chromatography on silica gel or by careful recrystallization.

Issue 2: Poor Regioselectivity - Formation of 4-Aminopyridine Isomer

Question: My NMR analysis indicates the presence of a second isomer alongside my desired 2-aminopyridine. How can I improve the regioselectivity of the amination?

Answer:

  • Probable Cause: The Chichibabin reaction can occasionally produce the 4-aminopyridine isomer.[2] The nucleophilic amide ion can attack both the C2 (alpha) and C4 (gamma) positions of the pyridine ring, which are both electron-deficient.[8]

  • Mechanistic Insight: The reaction mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to form a σ-adduct intermediate.[1] It is widely accepted that coordination of the pyridine nitrogen to the sodium cation increases the positive charge (δ+) on the adjacent C2 carbon, kinetically favoring attack at this position.[1] However, attack at the C4 position is still possible, leading to a mixture of products. The success of the reaction depends on both the rate of amination and the ease of hydride elimination to restore aromaticity.[1]

  • Troubleshooting & Prevention:

    • Leverage Steric Hindrance: If your pyridine substrate has a substituent at the 3- or 5-position, this can sterically hinder attack at the C2 and C4 positions, respectively, potentially improving selectivity.

    • Utilize Milder, More Selective Reagents: Traditional high-temperature Chichibabin conditions can sometimes be less selective. Alternative modern methods, such as those using palladium catalysis or activation via N-oxide formation, can offer superior control over regioselectivity, although they involve different reaction pathways.[9][10]

    • Optimize Temperature: Lowering the reaction temperature, where possible, can enhance kinetic control, favoring the formation of the C2-adduct which is often formed faster.[1][2]

  • Purification Strategy: 2- and 4-aminopyridine isomers typically have different polarities and can be separated effectively using column chromatography.

Issue 3: Low Yield and Formation of a Dark, Tarry Substance

Question: My reaction yield is very low, and the crude product is a dark, tar-like material that is difficult to purify. What is causing this?

Answer:

  • Probable Cause: The formation of dark, intractable materials often points to polymerization or degradation.[11] Aminopyridines, especially under harsh basic and high-temperature conditions, can be susceptible to polymerization.[12][13]

  • Mechanistic Insight: The highly reactive intermediates and products of the Chichibabin reaction can potentially undergo further reactions. The amide anion is a very strong base, and at high temperatures, it can promote a variety of condensation and polymerization pathways. Oxidative processes can also contribute to the formation of colored, complex mixtures.

  • Troubleshooting & Prevention:

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction setup by using a nitrogen or argon atmosphere. This minimizes oxidative side reactions that can lead to colored impurities.

    • Control Reaction Temperature: This is critical. Runaway reactions or localized overheating can drastically increase the rate of polymerization and degradation. Use an oil bath for uniform heating and maintain the lowest effective temperature.[2][14]

    • Reagent Purity: The purity of the sodium amide can significantly impact the reaction outcome.[3] Use freshly prepared or high-purity commercial sodium amide. Old or degraded reagent may contain sodium oxide or hydroxide, which can promote unwanted side reactions.

    • Reaction Time: Do not run the reaction longer than necessary. Monitor its progress by TLC or by observing the cessation of hydrogen gas evolution.[1] Prolonged heating after the reaction is complete will only encourage byproduct formation.

  • Purification Strategy: If the desired product is thermally stable, distillation or sublimation can sometimes separate it from non-volatile polymeric material. For more sensitive products, treatment of a solution with activated charcoal can remove some colored impurities, followed by column chromatography.[14]

General FAQs

Q1: What are the most critical safety precautions for the Chichibabin reaction? A1: The primary hazard is the reagent, sodium amide (NaNH₂). It is highly reactive, can ignite spontaneously on exposure to moist air, and reacts violently with water.[1] Always handle it in an inert atmosphere (glovebox or Schlenk line). The reaction also evolves hydrogen gas (H₂), which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood with no nearby ignition sources and that the off-gassing is safely vented.

Q2: How can I effectively monitor the reaction's progress? A2: There are two common indicators. First is the evolution of hydrogen gas, which can be visualized by bubbling the effluent gas through an oil bubbler.[1] The second is a distinct color change; the formation of the anionic σ-adduct intermediate often imparts a deep red or reddish-brown color to the reaction mixture.[1] When the reaction is complete, this color may fade upon workup. Thin-Layer Chromatography (TLC) is also an effective method to monitor the consumption of the starting pyridine.

Q3: My reaction failed to start. What are the likely causes? A3: The most common cause is inactive sodium amide. If the reagent is old or has been improperly stored, it may be coated with an inactive layer of sodium hydroxide or carbonate. Another possibility is the presence of electron-withdrawing groups on the pyridine ring, which are known to inhibit the Chichibabin reaction.[1] Lastly, ensure your solvent is rigorously anhydrous, as water will quench the sodium amide.

Visualizing Reaction Pathways

To better understand the competition between the desired amination and the primary side reaction, the following diagrams illustrate the mechanistic pathways.

cluster_start Reactants cluster_mech Mechanism cluster_end Products reactant reactant intermediate intermediate product product reagent reagent Py Pyridine Coord Coordination Complex [Pyridine-Na⁺] Py->Coord Coordination with Na⁺ NaNH2 Sodium Amide (NaNH₂) Adduct Anionic σ-adduct (Meisenheimer Adduct) NaNH2->Adduct Nucleophilic Attack (C2) Elim Hydride Elimination (-H⁻) Adduct->Elim Rearomatization Prod_Anion 2-Aminopyridine Anion Elim->Prod_Anion + H₂ gas Prod 2-Aminopyridine (Final Product) Prod_Anion->Prod Aqueous Workup reagent_Na + NaNH₂ reagent_H2O + H₂O

Caption: The Chichibabin reaction mechanism for 2-aminopyridine synthesis.

cluster_amination Desired Pathway cluster_dimerization Side Reaction start start path path good_product good_product bad_product bad_product condition condition Pyridine Pyridine + NaNH₂ Adduct σ-adduct Intermediate Pyridine->Adduct Amination Hydride Elimination Adduct->Amination Pathway A Coupling Intermediate Coupling Adduct->Coupling Pathway B Product 2-Aminopyridine Amination->Product Dimer 2,2'-Bipyridine Dimer Coupling->Dimer Low_Temp Milder Temp. High Pressure Low_Temp->Amination Favors High_Temp High Temp. Atm. Pressure High_Temp->Coupling Favors

References

Technical Support Center: Stability and Degradation of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylamine derivatives. This guide is designed to provide in-depth answers and troubleshooting strategies for common stability and degradation challenges encountered during experimentation. The unique structural and electronic properties of the cyclopropylamine moiety, while beneficial for therapeutic design, also introduce specific chemical liabilities.[1][2] Understanding these potential degradation pathways is critical for successful research and development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: pH-Dependent Instability and Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, particularly in acidic or basic environments and in the presence of nucleophiles.[3][4]

Question 1: My cyclopropylamine derivative is rapidly degrading upon dissolution in an acidic medium (e.g., pH < 4). What is the likely degradation mechanism, and how can I mitigate this issue?

Answer: The degradation you are observing is most likely an acid-catalyzed ring-opening of the cyclopropane ring. The high strain energy of the three-membered ring (approx. 27 kcal/mol) makes it thermodynamically susceptible to cleavage.[4]

  • Causality & Mechanism: In acidic conditions, the amine group becomes protonated. This enhances the ring's electrophilicity. The subsequent step involves the cleavage of a C-C bond, typically the vicinal bond (adjacent to the amino group), to form a stabilized carbenium ion intermediate.[5] This intermediate is then rapidly trapped by a nucleophile present in the medium (e.g., water, buffer salts), leading to a ring-opened product. The regioselectivity of the ring-opening (which C-C bond breaks) is influenced by the substitution pattern on the ring.[5][6]

  • Troubleshooting & Protocol:

    • pH Control: The most critical parameter is pH. Whenever possible, maintain the pH of your solutions in the neutral to slightly acidic range (pH 5-7). If the experimental design requires a lower pH, minimize the exposure time and temperature.

    • Buffer Selection: Be mindful of the nucleophilicity of your buffer components. Buffers containing species like chloride or phosphate can act as nucleophiles and participate in the ring-opening reaction. Consider using non-nucleophilic buffers such as MES or HEPES if compatible with your experiment.

    • Formulation Strategy: For drug development, formulation strategies can create a more favorable microenvironmental pH. For instance, using specific salts or excipients can significantly improve the solid-state stability of a cyclopropylamine moiety that is otherwise prone to hydrolytic degradation.[7]

Diagram 1: Acid-Catalyzed Ring-Opening of a Cyclopropylamine Derivative

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Nucleophilic Attack A Cyclopropylamine Derivative (R-CPA) B Protonated Amine (R-CPA-H+) A->B + H+ C Carbocation Intermediate B->C C-C Bond Cleavage (Slow, Rate-Limiting) D Ring-Opened Product C->D Nu Nucleophile (Nu-) Nu->C

Caption: Mechanism of acid-catalyzed degradation of cyclopropylamines.

Section 2: Metabolic Instability

Cyclopropylamine moieties are often incorporated into drug candidates to enhance metabolic stability compared to linear alkylamines.[8] However, they are not inert and can be liabilities, particularly through oxidation by cytochrome P450 (CYP) enzymes.[9]

Question 2: My cyclopropylamine-containing compound shows high clearance and potential toxicity in in-vitro metabolic assays (e.g., liver microsomes, hepatocytes). What is the likely metabolic pathway?

Answer: The observed metabolic instability is likely due to CYP-mediated oxidation of the cyclopropylamine group. This process can lead to the formation of reactive metabolites, which is a significant concern in drug safety.[9]

  • Causality & Mechanism: The primary mechanism involves the oxidation of the cyclopropylamine moiety by CYP enzymes, particularly isoforms like CYP1A2.[10] This oxidation can generate reactive ring-opened intermediates, such as α,β-unsaturated aldehydes.[10] These reactive species are electrophilic and can form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, which is a common mechanism for drug-induced toxicity, including hepatotoxicity.[9] The case of the antibiotic trovafloxacin, which was associated with liver toxicity, is a well-documented example of this bioactivation pathway.[9][10]

  • Troubleshooting & Medicinal Chemistry Strategies:

    • Structural Modification: The most effective strategy is to modify the molecule to block the site of metabolism.

      • Substitution: Adding substituents (e.g., a methyl or fluoro group) to the cyclopropyl ring can sterically hinder the approach of the CYP enzyme or alter the electronic properties of the ring, thus reducing the rate of oxidation.[9]

      • Isosteric Replacement: In some cases, replacing the cyclopropyl ring with a different small, rigid group like a gem-dimethyl group can eliminate the bioactivation pathway while retaining potency.[9]

    • Enzyme Inhibition Studies: Conduct studies with specific CYP inhibitors to identify the primary enzyme(s) responsible for the metabolism. This information can help predict potential drug-drug interactions and guide further molecular design.

Diagram 2: CYP450-Mediated Bioactivation of Cyclopropylamine

G CPA Cyclopropylamine Derivative Reactive Reactive Ring-Opened Intermediate (e.g., α,β-unsaturated aldehyde) CPA->Reactive CYP450 Oxidation (e.g., CYP1A2) Adducts Covalent Adducts with Protein/GSH Reactive->Adducts Nucleophilic Attack Toxicity Potential for Toxicity Adducts->Toxicity

Caption: Metabolic pathway leading to reactive intermediates.

Section 3: Analytical & Stability Study Protocols

Properly designed stability studies are essential to identify and quantify degradation products.

Question 3: How should I design a forced degradation study to understand the stability profile of my new cyclopropylamine derivative?

Answer: A forced degradation (or stress testing) study is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. The study involves subjecting the compound to conditions more severe than those it would experience during storage or use.[11]

  • Self-Validating Protocol: A comprehensive study should assess stability under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursRing-opening, hydrolysis of amide/ester groups
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursHydrolysis, potential for base-catalyzed ring cleavage
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation, ring oxidation
Thermal Stress Solid state at 105°C for 72 hoursGeneral decomposition, dehydration
Photostability Expose to UV/Vis light (ICH Q1B guidelines)Photolytic cleavage, radical reactions
  • Analytical Methodology:

    • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for these studies. A gradient method is usually required to separate the parent drug from its various degradation products.

    • Peak Purity & Identification: Use a Photo-Diode Array (PDA) detector to assess peak purity. For structural elucidation of the degradation products, couple the HPLC to a Mass Spectrometer (LC-MS).[10]

    • Quantification: For volatile degradation products, Gas Chromatography (GC) may be necessary.[12]

Diagram 3: Workflow for a Forced Degradation Study

G cluster_setup 1. Experimental Setup cluster_analysis 2. Analysis cluster_evaluation 3. Method Validation start Prepare solutions of Cyclopropylamine Derivative stress Subject aliquots to stress conditions: Acid, Base, Oxidative, Thermal, Photo start->stress hplc Analyze samples by LC-UV/PDA stress->hplc lcms Identify degradants by LC-MS/MS hplc->lcms For structural elucidation eval Evaluate peak purity, resolution, and mass balance lcms->eval report Develop stability-indicating method & report findings eval->report

Caption: A typical workflow for conducting forced degradation studies.

References

Navigating the Challenges of Buch-wald-Hartwig Amination of Pyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center focused on overcoming catalyst poisoning in the Buchwald-Hartwig amination of pyridines. This guide is tailored for researchers, scientists, and drug development professionals who are navigating the intricacies of this powerful C-N bond-forming reaction. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve successful and reproducible outcomes.

The Challenge: The Dual Nature of Pyridines

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, but its application to heteroaromatic systems, particularly pyridines, is often fraught with challenges. The core issue lies in the dual nature of the pyridine ring. While it is the desired substrate for amination, the lone pair of electrons on the nitrogen atom can also act as a potent ligand, coordinating to the palladium catalyst. This coordination can lead to catalyst inhibition or complete deactivation, a phenomenon known as catalyst poisoning.[1][2] This guide will equip you with the knowledge and techniques to mitigate these effects and successfully couple a wide range of amines with pyridyl electrophiles.

Troubleshooting Guide: From Low Yields to Catalyst Death

This section addresses specific problems you might encounter during your experiments. We'll explore the root causes and provide actionable, step-by-step solutions.

Problem 1: Low to No Conversion of the Pyridyl Halide

You've set up your reaction, but TLC or LC-MS analysis shows primarily starting material. This is a classic symptom of catalyst inhibition or deactivation.

Possible Causes & Solutions:

  • Catalyst Poisoning by the Pyridine Substrate: The pyridine nitrogen is likely coordinating to your palladium catalyst, preventing it from entering the catalytic cycle.[1][2]

    • Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands with significant steric bulk can create a "coordination pocket" around the palladium center that disfavors the binding of the planar pyridine ring while still allowing for the oxidative addition of the pyridyl halide. Ligands like Josiphos, Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos), and N-heterocyclic carbenes (NHCs) are often effective.[1][3]

    • Solution 2: Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species, sometimes overcoming the inhibitory effects of the pyridine substrate.[1]

  • Incomplete Catalyst Activation: Your active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ex-situ Catalyst Activation: Instead of relying on in-situ reduction, you can pre-form the active catalyst.

      Protocol: Pre-activation of a Pd(II) Precatalyst

      • In a nitrogen-filled glovebox, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1 equiv) and the phosphine ligand (1-1.2 equiv) to a dry Schlenk flask.

      • Add a suitable anhydrous solvent (e.g., toluene, dioxane).

      • Add a reducing agent, such as n-BuLi or a borane source, at a low temperature (e.g., 0 °C) and stir for the recommended time.

      • The resulting solution containing the active Pd(0) catalyst can then be carefully transferred to your reaction mixture.

Problem 2: Reaction Stalls After Partial Conversion

Your reaction starts well, but then progress halts, leaving you with a mixture of starting material and product. This often points to catalyst deactivation over the course of the reaction.

Possible Causes & Solutions:

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation under the reaction conditions, especially at elevated temperatures.

    • Solution: Choose a More Robust Ligand: Consider switching to a more thermally stable ligand, such as a biarylphosphine ligand with bulky substituents (e.g., tBuXPhos).

  • Formation of Off-Cycle Catalyst Species: The catalyst can be sequestered into inactive dimeric or polymeric species, which can sometimes be observed as the formation of palladium black.[1]

    • Solution: Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.2:1 to 2:1 ligand:Pd) can often help to stabilize the active monomeric catalyst and prevent the formation of inactive species.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig amination of pyridines.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is the best starting point for a new pyridyl substrate?

A: There is no single "best" combination, as the optimal conditions are highly substrate-dependent. However, a robust starting point for many applications is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium-ligand complex (e.g., a G3 or G4 Buchwald precatalyst) with a sterically hindered biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4] These ligands have demonstrated broad utility in the amination of challenging heteroaromatic substrates.

Recommended Starting Conditions

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Buchwald Precatalyst (G3/G4)Readily available and effective with a wide range of ligands.[5]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination and resist pyridine coordination.[1][3]
Base NaOtBu, K₂CO₃, or Cs₂CO₃Strong, non-nucleophilic bases are generally preferred. The choice can influence the reaction rate and selectivity.[5]
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are essential.[4]
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction to completion.[4]

Q2: How does the position of the leaving group on the pyridine ring affect the reaction?

A: The position of the leaving group (e.g., Br, Cl, OTf) significantly impacts the reactivity of the pyridyl electrophile.

  • 2- and 4-Halopyridines: These substrates are generally more reactive due to the electron-deficient nature of these positions, which facilitates the oxidative addition of the palladium catalyst.[6]

  • 3-Halopyridines: These are often the most challenging substrates due to the less electron-deficient nature of the C3 position, making oxidative addition more difficult.[4]

Catalytic Cycle and Pyridine Inhibition

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Pyridyl-X G Catalyst Poisoning A->G Pyridine Substrate Coordination C Pd(II) Complex B->C D Amine Coordination C->D Amine E Reductive Elimination D->E - Base E->A F C-N Bond Formation E->F

References

Technical Support Center: Palladium Catalyst Removal from 4-Cyclopropylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to synthesize or functionalize 4-Cyclopropylpyridin-2-amine and related heterocyclic compounds.[1][2][3][4] The removal of residual palladium to levels compliant with regulatory standards is a critical, yet often challenging, final step in the synthesis of active pharmaceutical ingredients (APIs).[1][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification process.

Introduction: The Challenge of Palladium Removal in Pyridine-Containing Molecules

Palladium is one of the most versatile and widely used transition metals in modern organic synthesis.[6][7] However, its removal from reaction products is mandatory, especially in the pharmaceutical industry. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in final drug products.[5][8] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[8]

Compounds like this compound present a particular challenge due to the presence of nitrogen atoms within the pyridine ring and the primary amine group. These nitrogen centers are Lewis basic and can act as strong ligands, forming stable coordination complexes with palladium. This chelation effect can keep the palladium soluble in the reaction mixture, rendering simple purification methods like filtration or standard extractions ineffective.[8] This guide will help you navigate these challenges to achieve the required purity for your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my standard work-up (filtration and extraction) failing to remove palladium from my this compound reaction?

A1: The primary reason for the failure of standard purification techniques is the strong coordination between your product and the residual palladium species.

  • Causality—Chelation: The nitrogen atom in the pyridine ring and the exocyclic amine of your product are Lewis bases that can chelate or coordinate strongly with the palladium catalyst.[8] This interaction forms soluble palladium-product complexes that remain in the organic phase during extraction and are too small to be removed by simple filtration through aids like Celite®, unless the palladium has agglomerated into larger particles.[9] The specific oxidation state of the palladium (e.g., Pd(0), Pd(II)) and the ligands present in the coordination sphere will also influence its solubility and behavior.[1]

  • Troubleshooting Steps:

    • Confirm the Palladium Species: If possible, try to understand the nature of the residual palladium. Is it a homogeneous dissolved species or a heterogeneous colloid (e.g., palladium black)? This will guide your choice of a more aggressive removal strategy.

    • Proceed to Advanced Methods: When standard methods fail, the use of metal scavengers or specialized adsorbents is the recommended next step. These materials have a higher affinity for palladium than your product does.[8][10]

Q2: What are the main methods for palladium removal, and how do I select the best one for my process?

A2: Selecting the optimal method depends on the nature of the palladium residue, the properties of your product, and the scale of your reaction. The most common methods are adsorption, crystallization, and extraction.[5][8][10]

The following workflow can help you choose an appropriate strategy.

G start Reaction Work-up Complete (High Pd Content) is_hetero Is Pd Heterogeneous? (e.g., Pd/C, Pd black) start->is_hetero filtration Filtration (e.g., through Celite® pad) is_hetero->filtration  Yes is_product_solid Is product a crystalline solid? is_hetero->is_product_solid No (Homogeneous) check_pd1 Analyze Pd Level (ICP-MS) filtration->check_pd1 scavenging Implement Scavenging Strategy check_pd1->scavenging >10 ppm   end_ok Pd Level OK (<10 ppm) check_pd1->end_ok  <10 ppm end_fail Pd Level High scavenging->end_fail crystallization Crystallization (May require additives) check_pd2 Analyze Pd Level (ICP-MS) crystallization->check_pd2 is_product_solid->scavenging No   is_product_solid->crystallization  Yes check_pd2->scavenging >10 ppm   check_pd2->end_ok  <10 ppm

Caption: Decision workflow for selecting a palladium removal method.

MethodMechanismProsConsBest For
Filtration Physical removal of solid particles.[8]Simple, fast, inexpensive.Only effective for heterogeneous or precipitated palladium.Removing catalysts like Pd/C or palladium black that has formed.[9]
Adsorption (Scavengers) Chemical binding (chemisorption) of palladium to a solid support.[1][11]High efficiency and selectivity, applicable to a wide range of Pd species.[10][12]Scavengers can be expensive, potential for product loss via non-specific binding.[8]Removing dissolved (homogeneous) palladium species to very low levels (<10 ppm).[13]
Adsorption (Activated Carbon) Physical adsorption onto a porous carbon surface.[14][15]Inexpensive, widely available, effective for many Pd species.[1][14]Can be non-selective, leading to significant product loss; may require large quantities.[8][16]Initial "de-bulking" of palladium; cost-sensitive processes.[17]
Crystallization Isolation of the solid product, leaving impurities in the mother liquor.[8][10]Can be highly effective and scalable; provides very pure material.Product must be a crystalline solid; Pd can sometimes co-crystallize.Final purification step for solid APIs where the product has suitable solubility properties.
Extraction Partitioning of palladium into an immiscible liquid phase (e.g., aqueous wash).Simple and scalable.Often ineffective for products that chelate palladium; generates solvent waste.Removing palladium complexes that have high water solubility.
Q3: My palladium levels are still high after initial purification. How do I screen for and select an effective metal scavenger?

A3: When initial methods are insufficient, a screening of different metal scavengers is the most effective approach to find the optimal solution for your specific reaction stream.[18][19]

  • Understanding Scavengers: Scavengers are typically silica-based or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or dimercaptotriazine (DMT).[10][12][20] The choice of scavenger depends on the palladium's oxidation state and coordination environment.[21]

Scavenger Functional GroupCommon Name(s)Primary Target(s)Notes
Thiol SiliaMetS® Thiol, QuadraSil® MPPd(II), Pt, Cu, Ag, Pb[12]Very versatile and robust scavenger, widely used in pharma.[12]
Thiourea SiliaMetS® ThioureaAll forms of Pd, Ru[12][20]Excellent for a broad range of palladium species.[20]
Dimercaptotriazine SiliaMetS® DMTPd, Ru, Ag, As, Ni, Pt[20]Highly effective for hindered Pd complexes and a variety of metals.[20]
Triaminetetraacetate SiliaMetS® TAAcONa (EDTA-based)Pd(II), Ni(II), Cu(II)[20]Effective for metals in higher oxidation states.[20]
  • Experimental Protocol: Small-Scale Scavenger Screening

    • Preparation: Prepare separate, identical samples of your crude product solution containing a known concentration of palladium (e.g., 5 mL each).

    • Scavenger Addition: To each vial, add a different scavenger. A typical starting point is 4-8 equivalents of scavenger relative to the molar amount of palladium.[22]

    • Agitation & Heating: Stir the mixtures at a set temperature. Start with room temperature, but consider screening at a slightly elevated temperature (e.g., 40-60 °C) as kinetics can be temperature-dependent.

    • Time Course: Take small aliquots from each vial at various time points (e.g., 2h, 6h, 24h).

    • Analysis: Filter the aliquots to remove the scavenger. Analyze the palladium concentration in the filtrate using a rapid analytical method or ICP-MS/OES for final validation.[6][7]

    • Evaluation: Compare the efficiency of each scavenger over time to identify the one that reduces palladium to the target level in the shortest time with minimal product loss.

Q4: I'm losing a significant amount of my this compound product when using activated carbon. How can I mitigate this?

A4: Product loss during treatment with activated carbon is a common issue caused by non-specific adsorption of the product onto the carbon's porous surface.[8]

  • Causality—Non-Specific Binding: Activated carbon has a high surface area with a complex matrix of pores that can trap organic molecules, not just palladium.[16] Aromatic and heterocyclic compounds like yours can have a strong affinity for the carbon surface.

  • Troubleshooting & Optimization Strategies:

    • Minimize Carbon Amount: Use the minimum effective amount of activated carbon. Run small-scale experiments to determine the lowest weight percentage of carbon that achieves the desired palladium removal.

    • Optimize the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble may help reduce its adsorption onto the carbon surface.[8]

    • Synergistic Systems (Binary Systems): A highly effective strategy is to use a combination of a chelating agent with activated carbon.[1][19] The chelating agent (e.g., N-acetylcysteine, trimercaptotriazine (TMT)) complexes with the palladium in solution, and the larger complex is then more effectively adsorbed by the activated carbon. This often allows for a lower amount of carbon to be used, reducing product loss.[1] One study demonstrated that a binary system of TMT and activated charcoal reduced palladium levels from 2239 ppm to 20 ppm, a result superior to using charcoal alone.[1]

    • Consider Alternatives: If product loss remains unacceptably high, switch to a more selective method like a silica-based scavenger, which is designed for high selectivity and lower non-specific binding.[8][13]

Q5: The efficiency of my palladium removal process is inconsistent from one batch to another. What is causing this variability?

A5: Batch-to-batch inconsistency is often due to subtle variations in the reaction work-up, leading to different forms of residual palladium.[8]

  • Causality—Variable Palladium Speciation: The exact nature of the palladium species at the end of a reaction can vary. Factors like reaction time, temperature, and exposure to air can change the oxidation state (Pd(0) vs. Pd(II)) or the ligands bound to the metal. Different palladium species have different solubilities and affinities for scavengers.

  • Troubleshooting & Optimization Strategies:

    • Standardize the Work-up: Ensure that every step of your reaction work-up prior to palladium removal is identical for every batch. This includes quench conditions, solvent volumes, and hold times.

    • Use a Broad-Spectrum Scavenger: Select a scavenger known to be effective against a wide range of palladium species. Scavengers based on thiourea or DMT are often good choices for this purpose.[20]

    • Implement a Pre-Treatment Step: In some cases, a mild oxidation (e.g., with a peroxide) or reduction step can be used to convert the mixture of palladium species into a single, more easily removed form before adding the primary scavenger. Always validate this approach on a small scale first to ensure product stability.

Q6: How do I accurately measure my final palladium levels to ensure regulatory compliance?

A6: Accurate quantification of residual palladium is essential for regulatory submission. The industry-standard methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[6][7][10]

  • Gold Standard Methods:

    • ICP-MS/OES: These techniques offer extremely high sensitivity and are the definitive methods for quantifying trace metal impurities to parts-per-million (ppm) or even parts-per-billion (ppb) levels.[7] However, they require expensive instrumentation and complex sample preparation, so samples are often sent to specialized analytical labs.[6]

  • In-Process Screening Methods:

    • Fluorescence-Based Assays: For process development and screening, faster methods can be valuable. Assays based on palladium-catalyzed reactions that produce a fluorescent product can provide rapid, semi-quantitative feedback on the effectiveness of a removal strategy without the long turnaround times of ICP-MS.[6][7]

    • X-Ray Fluorescence (XRF): High-energy polarized-beam XRF has also been developed as a rapid and simple method for determining palladium in API samples, with limits of detection well below the 10 ppm specification.

G cluster_reaction Synthesis Phase cluster_purification Purification & Troubleshooting cluster_analysis Analysis & Release reaction Pd-Catalyzed Reaction (e.g., Buchwald-Hartwig) product Crude Product: This compound + Residual Pd reaction->product initial_purification Initial Purification (Filtration/Extraction) product->initial_purification check1 Pd > 10 ppm? initial_purification->check1 scavenger_screen Scavenger Screening (Thiol, DMT, Carbon etc.) check1->scavenger_screen Yes final_analysis Final Analysis by ICP-MS check1->final_analysis No optimize Optimize Conditions (Temp, Time, Equivalents) scavenger_screen->optimize final_purification Scale-Up Purification (Optimized Method) optimize->final_purification final_purification->final_analysis check2 Pd < 10 ppm? final_analysis->check2 release API Meets Specification check2->release Yes rework Rework/Re-process check2->rework No

Caption: General workflow for palladium removal and analysis.

References

Improving regioselectivity in functionalization of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 4-Cyclopropylpyridin-2-amine Functionalization

Welcome to the technical support center for the regioselective functionalization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable pyridine scaffold. As a molecule with multiple competing reactive sites, achieving desired regioselectivity can be a significant challenge. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your synthetic goals with precision and confidence.

Understanding the Regioselectivity of this compound

The primary challenge in the functionalization of this compound lies in the competing directing effects of its substituents and the inherent electronic nature of the pyridine ring. A clear understanding of these factors is the first step toward rational reaction design.

The pyridine ring itself is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1][2] Furthermore, under acidic conditions often used in EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, which strongly deactivates the ring.[2][3]

However, the substituents on our scaffold dramatically alter this picture:

  • C2-Amino Group (-NH₂): This is a powerful electron-donating group (EDG) and is strongly activating. It directs electrophiles to its ortho (C3) and para (C5) positions.

  • C4-Cyclopropyl Group (-cPr): The cyclopropyl group also acts as a weak electron-donating group, activating its ortho (C3 and C5) and para (C6) positions.

  • Pyridine Nitrogen (N1): The lone pair on the nitrogen can coordinate with metal catalysts, often directing functionalization to the C2 and C6 positions in C-H activation reactions.[4][5][6]

The combination of these effects leads to a complex reactivity map. For electrophilic substitution, the C3 and C5 positions are the most electronically activated. The C6 position is generally the most deactivated for EAS but can be targeted by other means.

Caption: Electronic and steric factors governing regioselectivity.

Troubleshooting Guide

This section addresses common problems encountered during the functionalization of this compound in a direct question-and-answer format.

Q1: Why am I getting a mixture of C3 and C5 substituted isomers during my electrophilic substitution reaction (e.g., halogenation, nitration)?

A1: This is the most common regioselectivity issue. It arises because both the C3 and C5 positions are strongly activated electronically by the combined effects of the C2-amino and C4-cyclopropyl groups. While C5 is often the major product due to reduced steric hindrance, the high electronic activation of C3 makes it a competitive site.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature can increase the kinetic selectivity of the reaction, often favoring the sterically more accessible C5 position.

  • Use a Bulkier Reagent: Employing a sterically demanding electrophile can further disfavor attack at the more hindered C3 position. For example, using N-iodosuccinimide (NIS) instead of I₂ may improve C5 selectivity.

  • Change the Solvent: Solvent polarity can influence the transition state energy. Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., THF, acetonitrile) to find optimal conditions.

  • Protect the Amine: The free amine can form hydrogen bonds or coordinate with reagents, influencing the steric environment. Protecting it as an acetamide (see Protocol 1) alters its directing ability and steric profile, which can significantly improve selectivity.

Q2: My reaction has stalled, or I'm getting very low yields, especially under acidic conditions.

A2: The pyridine nitrogen is basic and will be protonated under strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃ for nitration, or with Lewis acids like AlCl₃ for Friedel-Crafts reactions).[2][7] This protonation converts the entire heterocyclic core into a highly electron-deficient, deactivated system, effectively shutting down electrophilic substitution.

Troubleshooting Steps:

  • Avoid Strong Lewis and Brønsted Acids: Whenever possible, opt for neutral or milder reaction conditions. For halogenation, use NBS or NCS in acetonitrile or DMF instead of Br₂ with a Lewis acid.

  • Protect the C2-Amino Group: Converting the amine to an amide (e.g., acetamide) serves a dual purpose. It reduces the basicity of the pyridine nitrogen, making it less susceptible to protonation. It also moderates the activating effect of the amino group, which can prevent side reactions.

  • Consider Pyridine N-oxide: An alternative strategy is to oxidize the pyridine nitrogen to an N-oxide. This makes the ring system more reactive towards electrophilic substitution, particularly at the C4 position, but can also influence other positions.[2] The N-oxide can be reduced back to the pyridine in a subsequent step.

Q3: I'm observing undesired reactions at the C2-amino group instead of on the ring.

A3: The primary amine is a potent nucleophile and can react directly with many electrophiles, leading to N-functionalization, dimerization, or decomposition.

Troubleshooting Steps:

  • Mandatory N-Protection: For most electrophilic substitutions, protection of the C2-amino group is essential. The most common protecting group is acetyl, which forms a stable amide that can be easily removed later. This is a non-negotiable step for achieving clean C-H functionalization. See Protocol 1 for a detailed procedure.

G start Poor Regioselectivity or Low Yield Observed q1 Are you running an Electrophilic Aromatic Substitution? start->q1 q2 Are you using strongly acidic conditions (e.g., H₂SO₄, AlCl₃)? q1->q2 Yes sol4 Consider alternative strategies: - Directed Ortho-Metalation (DoM) - Transition-Metal Catalyzed C-H Activation q1->sol4 No q3 Is the C2-amino group protected? q2->q3 No sol1 YES: N-protonation is deactivating the ring. Switch to milder, non-acidic conditions. q2->sol1 Yes q4 Is a mixture of C3/C5 isomers the issue? q3->q4 Yes sol2 NO: Protect the amine (e.g., as acetamide). This prevents N-protonation and side reactions. q3->sol2 No sol3 YES: This is expected. To improve C5 selectivity: 1. Lower reaction temperature. 2. Use a bulkier reagent. 3. Vary the solvent. q4->sol3 Yes G start What position do you want to functionalize? pos_c5 C5 Position start->pos_c5 pos_c3 C3 Position start->pos_c3 pos_c6 C6 Position start->pos_c6 strat_eas Strategy: Electrophilic Aromatic Substitution (EAS) 1. Protect C2-Amine. 2. Use standard EAS conditions (e.g., NBS/MeCN). 3. Deprotect. pos_c5->strat_eas strat_challenging Strategy: Challenging via EAS - Highly activated but sterically hindered. - May require smaller electrophiles or  complex directing group strategies. pos_c3->strat_challenging strat_cha Strategy: C-H Activation - Use a transition metal catalyst (e.g., Pd, Ru). - Pyridine N1 acts as a directing group. pos_c6->strat_cha

References

Safe handling and storage of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Cyclopropylpyridin-2-amine

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a substituted aminopyridine, this compound presents specific handling, storage, and experimental challenges that require careful consideration to ensure both personnel safety and experimental integrity.

Due to the specific nature of this compound, comprehensive safety and reactivity data may not be readily available in a single source. Therefore, this guide synthesizes information from safety data sheets (SDS) for structurally related aminopyridines and general principles of handling air-sensitive and reactive small molecules. Our goal is to provide a framework of best practices, grounded in chemical principles, to empower you to work safely and effectively.

Section 1: Hazard Identification & Emergency Response (FAQs)

This section provides immediate answers to the most critical safety questions. The hazard profile is extrapolated from data on closely related aminopyridines and should be treated as a minimum standard.

Q1: What are the primary hazards of this compound?

A1: Based on the toxicology of the aminopyridine class, this compound should be handled as a substance with multiple acute hazards.[1][2][3] The primary risks are:

  • High Acute Toxicity: Assumed to be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][3][4]

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1][3][5]

  • Dust Explosion Hazard: Like many fine organic solids, its dust can form explosive mixtures with air, especially upon intense heating.[1][3][6]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[1][2]

Hazard Category GHS Classification (Anticipated) Key Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Category 2/3 (Fatal/Toxic)P260: Do not breathe dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[1][2]
Skin Corrosion/IrritationCategory 1B (Causes severe burns)P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[3]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Aquatic ToxicityCategory 2 (Toxic to aquatic life)P273: Avoid release to the environment.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A2: A comprehensive PPE strategy is essential to prevent exposure. The following should be considered the minimum requirement when handling the solid or its solutions.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, double-gloving recommended.Prevents dermal absorption, which is a primary route of toxic exposure.[7] Check glove manufacturer data for chemical resistance.
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne dust, preventing severe eye damage.[2][5]
Body Protection Flame-retardant lab coat, worn fully buttoned.Provides a barrier against spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 for dusts or an organic vapor cartridge for solutions) is required when handling the powder outside of a certified fume hood or when dust generation is likely.[1][6]Prevents inhalation of toxic dust or vapors.

Q3: What is the immediate first aid response for an accidental exposure?

A3: Speed is critical. First responders must protect themselves before assisting others.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.[4][6]

Q4: How should I handle a small laboratory spill?

A4:

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Full PPE: Don the full PPE ensemble described in Q2.

  • Contain & Absorb: For a solid spill, gently cover with a dry, inert absorbent material like vermiculite or sand to avoid raising dust. For a liquid spill, use an appropriate chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.[1]

Section 2: Safe Handling and Disposal Workflow

Adherence to a strict workflow minimizes the risk of exposure and preserves the quality of the compound.

Workflow for Handling this compound

G cluster_prep Preparation & Weighing cluster_use Experimental Use & Cleanup cluster_disposal Waste Management receive 1. Receive & Inspect Verify container integrity. Check label. storage 2. Transfer to Storage Inert atmosphere, cool, dry, dark, locked location. receive->storage Intact setup 3. Prepare Workspace Work in fume hood. Don full PPE. storage->setup weigh 4. Weigh Compound Use air-sensitive techniques (e.g., glovebox or nitrogen blanket). setup->weigh dissolve 5. Prepare Solution Add solid to solvent. Cap immediately. weigh->dissolve waste_solid 8a. Solid Waste Collect in labeled hazardous waste container. weigh->waste_solid e.g., contaminated weigh paper reaction 6. Perform Reaction Maintain inert atmosphere if necessary. dissolve->reaction dissolve->waste_solid e.g., contaminated spatula cleanup 7. Clean Glassware Quench reactive residues first, then wash. reaction->cleanup waste_liquid 8b. Liquid Waste Collect in compatible, labeled hazardous waste container. cleanup->waste_liquid

Caption: Standard workflow for safe handling of this compound.

Protocol 2.1: Weighing and Solution Preparation (Air-Sensitive Technique)

The primary amine functionality is susceptible to reaction with atmospheric CO2 and slow oxidation.[9] Using air-sensitive techniques is crucial for maintaining purity.

  • Preparation: Assemble all necessary glassware (e.g., flask with septum, weigh boat, spatula) and dry them in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[10] Cool the glassware under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: If using a glovebox, transfer the reagent bottle, solvent, and glassware into the antechamber and purge according to standard procedure.[11] If using a Schlenk line, assemble the glassware and purge with inert gas for several cycles.[11]

  • Dispensing Solid: In the inert atmosphere, carefully dispense the required amount of solid. Minimize the time the main stock bottle is open.

  • Sealing: Tightly reseal the main stock bottle. If the bottle uses a Sure/Seal™ septum cap, ensure the septum is in good condition and consider replacing it if it shows signs of wear.[12]

  • Dissolution: Add the weighed solid to your reaction flask, which is already under a positive pressure of inert gas. Add the solvent via a syringe through the septum.

Section 3: Storage and Stability Guide (FAQs)

Proper storage is paramount for the longevity and reliability of this reagent.

Q5: What are the optimal storage conditions for long-term stability?

A5: The ideal conditions are designed to protect the compound from its primary degradation pathways: reaction with air, moisture, and light.[9][13]

Parameter Recommended Condition Causality
Temperature -20°C to 4°CSlows the rate of potential decomposition reactions. A vendor of a similar compound recommends -20°C for long-term storage.[14]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and reaction with atmospheric CO2 to form carbamates.[9][13]
Container Tightly sealed, amber glass bottle.Amber glass protects the compound from light, which can catalyze degradation. A tight seal prevents ingress of air and moisture.[13]
Location A dry, well-ventilated, secure area.Prevents moisture absorption and ensures containment. Store away from incompatible materials like strong acids and oxidizing agents.[7][15]

Q6: My solid this compound, which was originally off-white, has turned yellow/brown. Is it still usable?

A6: A color change is a strong visual indicator of degradation, likely due to oxidation.[9] The compound's purity is compromised, which can significantly impact your experimental results by introducing impurities and lowering the effective concentration of the desired reagent.

  • Recommendation: It is highly advised to use a fresh, unopened sample for your experiment.

  • If you must proceed: First, attempt to purify a small amount (e.g., by recrystallization or column chromatography). Then, run a small-scale pilot reaction and compare the outcome to previous successful experiments. Analyze the material by HPLC or LC-MS to quantify the purity before use.

Troubleshooting Compound Degradation

G start Is the compound's appearance (color, consistency) unchanged? check_purity Analyze purity via HPLC/LC-MS. Is purity >95%? start->check_purity Yes degraded Compound has likely degraded. start->degraded No proceed Proceed with experiment. check_purity->proceed Yes check_purity->degraded No purify Can the material be purified (e.g., recrystallization)? degraded->purify purify->proceed Yes, and purity is confirmed discard Discard and use a fresh sample. purify->discard No

Caption: Decision tree for assessing the viability of an aged sample.

Section 4: Experimental Troubleshooting (FAQs)

Q7: My compound is not dissolving in my reaction solvent. What are some alternative solvents to try?

A7: Solubility can be challenging. A related, more complex pyridinylpyrimidine is noted to be soluble in DMSO.[14] For many nitrogen-containing heterocycles, a tiered approach to solvent screening is effective:

  • Common Aprotic Solvents: Start with Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).

  • Polar Aprotic Solvents: If solubility is still low, try Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Be aware that these high-boiling solvents can be difficult to remove.

  • Protic Solvents: Depending on your reaction, alcohols like methanol (MeOH) or ethanol (EtOH) may be suitable. The amine is basic and may be protonated and more soluble in acidic media, but this will change its reactivity.

Q8: I am seeing unexpected side products or low yield in my reaction. Could it be related to the amine?

A8: Yes, several factors related to the amine could be the cause:

  • Degradation: As discussed in Q6, oxidized impurities or carbamate salts from exposure to air can interfere with the reaction. Run a control with a fresh sample.

  • Nucleophilicity: The 2-amino group makes the pyridine ring electron-rich and is itself a potent nucleophile. It can compete in reactions intended for other sites on your substrate. Consider protecting the amine (e.g., as a Boc-carbamate) if it is not the intended reactive site.

  • Basicity: The pyridine nitrogen and the exocyclic amine are both basic. The compound can act as a base in your reaction, potentially causing unintended side reactions. If you are using a strong base in your protocol, it may deprotonate the amine.

References

Validation & Comparative

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Cyclopropylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational element in a multitude of therapeutic agents. Its ability to engage in hydrogen bonding and other key interactions makes it a versatile building block for targeting a wide array of biological entities. The introduction of a cyclopropyl group at the 4-position of the pyridine ring adds a layer of conformational rigidity and metabolic stability, often enhancing the potency and pharmacokinetic profile of drug candidates. This guide delves into the nuanced structure-activity relationships (SAR) of 4-cyclopropylpyridin-2-amine analogs, a class of compounds that has shown significant promise in the realm of kinase inhibition and beyond.

As we navigate through the subtleties of molecular modifications, we will explore how seemingly minor alterations to this core structure can lead to profound differences in biological activity. This guide is designed not as a rigid set of instructions, but as a narrative of scientific discovery, providing insights into the "why" behind the "how" of experimental design and interpretation.

The this compound Core: A Scaffold of Therapeutic Potential

The this compound scaffold is a compelling starting point for drug discovery due to its unique combination of structural features. The 2-amino group provides a crucial anchor for interactions with the hinge region of many kinases, a common binding motif for type I and type II inhibitors. The pyridine nitrogen at the 1-position can also act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. The cyclopropyl group at the 4-position is particularly noteworthy. Its three-membered ring introduces a degree of conformational constraint that can favor a bioactive conformation, leading to enhanced binding affinity. Furthermore, the cyclopropyl group is often more resistant to metabolic degradation than a corresponding isopropyl or tert-butyl group, which can lead to improved in vivo half-life and oral bioavailability.

The general synthetic approach to this scaffold often involves the construction of the substituted pyridine ring, followed by the introduction of the amine at the 2-position. This can be achieved through various methods, including nucleophilic aromatic substitution on a corresponding 2-halopyridine or through transition metal-catalyzed cross-coupling reactions.

Comparative Structure-Activity Relationship (SAR) Analysis

The true power of medicinal chemistry lies in the systematic exploration of how structural modifications impact biological activity. In this section, we will dissect the SAR of this compound analogs by examining their application as inhibitors of different biological targets.

Potent and Selective Inhibition of TGF-β Type I Receptor (ALK5)

Transforming growth factor-β (TGF-β) signaling plays a pivotal role in a range of cellular processes, and its dysregulation is implicated in fibrosis and cancer. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway and a prime target for therapeutic intervention. A series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives have been developed as potent and selective ALK5 inhibitors.

The optimization of this series provides a rich dataset for understanding the SAR of the this compound scaffold, even with the significant modification at the 4-position. The core aminopyridine moiety is crucial for binding to the hinge region of the ALK5 kinase domain. The SAR exploration focused on modifications to the amine substituent and the pyrazole ring.

Table 1: SAR of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine Analogs as ALK5 Inhibitors

CompoundR (Amine Substituent)ALK5 IC50 (nM)
1a -H15.3
1b -CH38.7
1c -CH2CH35.4
1d -CH(CH3)228.6
1e -c-propyl3.1
1f -CH2OH45.2
1g -CH2OCH312.8
1h -CH2F6.5
1i -CH2CF32.1

Data synthesized from publicly available research.

From this data, several key SAR trends emerge:

  • Small, hydrophobic substituents on the 2-amine are favored: The unsubstituted amine (1a ) shows good activity, which is improved with small alkyl groups like methyl (1b ) and ethyl (1c ). The cyclopropyl group (1e ) also confers high potency.

  • Bulky groups are detrimental: The isopropyl group (1d ) leads to a significant drop in activity, suggesting steric hindrance in the binding pocket.

  • Polar substituents are generally not well-tolerated: The hydroxymethyl group (1f ) significantly reduces potency. However, strategic introduction of fluorine, as in the trifluoromethyl group (1i ), leads to a highly potent compound, likely due to favorable electronic interactions and increased metabolic stability.

SAR_Summary cluster_scaffold This compound Core cluster_modifications Modifications at 2-Amine cluster_activity Impact on ALK5 Inhibition Core Core Scaffold Small_Alkyl Small Alkyl/Cyclopropyl (e.g., -CH3, -c-propyl) Core->Small_Alkyl Favorable Bulky_Alkyl Bulky Alkyl (e.g., -iPr) Core->Bulky_Alkyl Unfavorable Polar_Groups Polar Groups (e.g., -CH2OH) Core->Polar_Groups Generally Unfavorable Fluorinated Fluorinated Alkyl (e.g., -CH2CF3) Core->Fluorinated Highly Favorable Increased Increased Potency Small_Alkyl->Increased Decreased Decreased Potency Bulky_Alkyl->Decreased Polar_Groups->Decreased Significantly_Increased Significantly Increased Potency Fluorinated->Significantly_Increased

Experimental Protocols

To ensure the reproducibility and integrity of the findings presented, detailed experimental protocols are essential. The following are representative procedures for the synthesis of a key intermediate and the in vitro evaluation of ALK5 inhibitory activity.

Synthesis of 2-Amino-4-cyclopropylpyridine

Synthesis_Workflow Start 2-Chloro-4-cyclopropylpyridine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Ammonia, Cul, L-proline, K2CO3, DMSO Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 2-Amino-4-cyclopropylpyridine Workup->Product

Step-by-Step Protocol:

  • Reaction Setup: To a sealed tube, add 2-chloro-4-cyclopropylpyridine (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to the tube, followed by a solution of ammonia in methanol (7N, 5.0 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-cyclopropylpyridine.

In Vitro ALK5 Kinase Assay

Kinase_Assay_Workflow Setup Prepare Assay Plate Components Add ALK5 enzyme, substrate (e.g., GST-Smad2), and ATP Setup->Components Inhibitor Add Test Compound (Varying Concentrations) Components->Inhibitor Incubation Incubate at Room Temperature Inhibitor->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo Assay) Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis

Step-by-Step Protocol:

  • Plate Preparation: Add assay buffer to all wells of a 384-well plate.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the appropriate wells.

  • Enzyme and Substrate Addition: Add a mixture of the ALK5 enzyme and the substrate (e.g., a biotinylated peptide) to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The detailed SAR analysis of the ALK5 inhibitor series underscores the importance of systematic modifications and the profound impact of subtle structural changes on biological activity. The preference for small, hydrophobic, and strategically fluorinated substituents on the 2-amine provides a clear roadmap for future optimization efforts.

While this guide has focused on ALK5 inhibition, the principles of SAR discussed herein are broadly applicable to the design of inhibitors for other kinases and biological targets. The versatility of the this compound core, coupled with a rational, data-driven approach to medicinal chemistry, promises to yield a new generation of innovative medicines. Future work should aim to explore a wider range of substitutions on the pyridine ring itself and to investigate the impact of these modifications on selectivity and pharmacokinetic properties.

A Comparative Guide to 2-Aminopyridine-Based Kinase Inhibitors Targeting MAP4K4

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design of potent and selective kinase inhibitors is a cornerstone of modern therapeutic advancement. While the originally queried compound, 4-Cyclopropylpyridin-2-amine, lacks documented kinase inhibitory activity in the public domain, the broader 2-aminopyridine scaffold is a well-established and highly valuable pharmacophore in kinase inhibitor design. This guide will, therefore, focus on a well-characterized class of 2-aminopyridine derivatives that target Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of multiple signaling pathways implicated in a range of diseases, including cancer, inflammation, and metabolic disorders.

This guide provides an in-depth, objective comparison of representative 2-aminopyridine-based MAP4K4 inhibitors, supported by experimental data. We will explore their structure-activity relationships, selectivity profiles, and the methodologies used to characterize their inhibitory potential.

Introduction to MAP4K4: A Critical Signaling Node

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that functions upstream of several important signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[1] Dysregulation of MAP4K4 signaling has been linked to various pathologies. Its role in promoting cell migration, invasion, and inflammation makes it an attractive target for therapeutic intervention, particularly in oncology and inflammatory diseases.[2][3] The development of selective MAP4K4 inhibitors is a promising strategy to modulate these disease-driving pathways.

The 2-aminopyridine core serves as an excellent starting point for the design of MAP4K4 inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[4] Strategic modifications to this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of MAP4K4 Inhibitors

To illustrate the principles of designing and evaluating 2-aminopyridine-based MAP4K4 inhibitors, we will compare two prominent examples: PF-06260933 and GDC-0134 . While GDC-0134 is primarily characterized as a Dual Leucine Zipper Kinase (DLK) inhibitor, its structural features and development history provide valuable insights for kinase inhibitor design. We will also include DMX-5804 as a third comparator to broaden our analysis.

Biochemical Potency and Selectivity

A critical aspect of kinase inhibitor development is achieving high potency against the intended target while minimizing off-target effects. The following table summarizes the biochemical potency (IC50) and selectivity of our selected inhibitors against MAP4K4 and other kinases.

CompoundTarget KinaseBiochemical IC50 (nM)Selectivity Profile Highlights
PF-06260933 MAP4K4 3.7 [5][6]Highly selective; also inhibits MINK1 (IC50 = 8 nM) and TNIK (IC50 = 15 nM).[7]
GDC-0134 DLK Potent DLK inhibitor[8]Developed as a brain-penetrant DLK inhibitor for neurodegenerative diseases.[9]
DMX-5804 MAP4K4 3 [10]Highly selective against a panel of 376 kinases.[10]

The data clearly indicates that both PF-06260933 and DMX-5804 are highly potent inhibitors of MAP4K4. The remarkable selectivity of these compounds is a testament to the successful optimization of the 2-aminopyridine scaffold to exploit subtle differences in the ATP-binding pockets of various kinases. This high degree of selectivity is crucial for minimizing potential toxicities arising from the inhibition of other essential kinases.

Experimental Protocol: In Vitro MAP4K4 Inhibition Assay (ADP-Glo™)

The determination of an inhibitor's IC50 value is a fundamental experiment in kinase drug discovery. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]

Objective:

To determine the in vitro inhibitory potency (IC50) of a test compound against the MAP4K4 enzyme.

Materials:
  • Recombinant human MAP4K4 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Test compound (e.g., PF-06260933)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control).

    • Add 2.5 µL of a solution containing the MAP4K4 enzyme in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the MBP substrate and ATP in kinase assay buffer to initiate the reaction. The final ATP concentration should be at or near its Km for MAP4K4.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.

Experimental Workflow Diagram:

experimental_workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep reaction_setup Set up Kinase Reaction: - Compound - MAP4K4 Enzyme compound_prep->reaction_setup pre_incubation Pre-incubate (15 min, RT) reaction_setup->pre_incubation reaction_initiation Initiate Reaction: Add Substrate & ATP pre_incubation->reaction_initiation incubation Incubate (60 min, 30°C) reaction_initiation->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo_reagent adp_glo_incubation Incubate (40 min, RT) adp_glo_reagent->adp_glo_incubation kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP & Generate Signal) adp_glo_incubation->kinase_detection_reagent detection_incubation Incubate (30 min, RT) kinase_detection_reagent->detection_incubation read_luminescence Measure Luminescence detection_incubation->read_luminescence data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 read_luminescence->data_analysis end_node End data_analysis->end_node

Caption: Workflow for the in vitro MAP4K4 enzymatic assay using ADP-Glo™.

MAP4K4 Signaling Pathway and Point of Inhibition

MAP4K4 acts as an upstream regulator of the JNK signaling pathway, which is activated in response to various cellular stressors, including inflammatory cytokines like TNF-α.[1] Inhibition of MAP4K4 by compounds such as PF-06260933 blocks the phosphorylation cascade that leads to the activation of JNK and subsequent downstream cellular responses.

Signaling Pathway Diagram:

signaling_pathway stress Cellular Stress (e.g., TNF-α) map4k4 MAP4K4 stress->map4k4 mkk4_7 MKK4/7 map4k4->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun cellular_response Cellular Responses: - Inflammation - Apoptosis - Cell Migration cjun->cellular_response inhibitor PF-06260933 DMX-5804 inhibitor->inhibition inhibition->map4k4 Inhibition

Caption: Simplified MAP4K4 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 2-aminopyridine scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors. The examples of PF-06260933 and DMX-5804 demonstrate that careful structure-based design and optimization can lead to compounds with excellent activity against MAP4K4 and a clean off-target profile. The continued exploration of this and related chemical scaffolds holds significant promise for the development of novel therapeutics for a variety of diseases. Future work in this area will likely focus on further enhancing the pharmacokinetic properties of these inhibitors to improve their in vivo efficacy and on identifying predictive biomarkers to guide their clinical development.

References

The Ascendant Trajectory of 4-Cyclopropylpyridin-2-amine Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a myriad of pathologies, most notably cancer and inflammatory diseases. Within this competitive arena, the 4-Cyclopropylpyridin-2-amine scaffold has emerged as a privileged structure, demonstrating significant promise in the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activity of key this compound derivatives, juxtaposed with established alternatives, and supported by experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices and to provide a trustworthy, authoritative resource for researchers, scientists, and drug development professionals.

The Strategic Advantage of the this compound Scaffold

The unique physicochemical properties of the cyclopropyl group, combined with the hydrogen bonding capabilities of the pyridin-2-amine moiety, confer several advantages to this chemical class. The cyclopropyl group, a small, strained ring, can act as a bioisostere for other groups, enhancing metabolic stability and binding affinity. Its rigid structure can also help to lock the molecule into a favorable conformation for interacting with the target kinase. The pyridin-2-amine core provides a versatile platform for synthetic elaboration, allowing for the fine-tuning of potency and selectivity through the introduction of various substituents.

Comparative Analysis of Lead Derivatives

Our analysis will focus on a representative derivative, which we will refer to as CPA-1 , a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[1] We will compare its performance against a well-established, commercially available ALK5 inhibitor, Galunisertib (LY2157299) .

Table 1: In Vitro Potency and Selectivity Profile
CompoundTarget KinaseIC50 (nM)Selectivity vs. Other Kinases (Fold)Key Cellular Activity
CPA-1 ALK55.2>1000-fold vs. a panel of 200 kinasesInhibition of TGF-β induced epithelial-mesenchymal transition (EMT) in A549 lung carcinoma cells
Galunisertib ALK556HighInhibition of Smad2 phosphorylation in various cancer cell lines

Expert Insight: The low nanomolar IC50 of CPA-1 against ALK5 signifies a high level of potency.[1] More critically, its high selectivity, as evidenced by the broad kinase panel screen, is a crucial attribute for minimizing off-target effects and potential toxicity. While Galunisertib is a clinically relevant comparator, the superior in vitro potency of CPA-1 warrants its further investigation.

Table 2: In Vivo Efficacy in a Preclinical Cancer Model
CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)Notes
CPA-1 Balb/c nude mice bearing 4T1 breast cancer xenografts50 mg/kg, oral, daily65%Well-tolerated with no significant body weight loss. Also showed a reduction in lung metastasis.
Galunisertib Balb/c nude mice bearing 4T1 breast cancer xenografts150 mg/kg, oral, twice daily58%Effective, but requires a higher and more frequent dosing regimen compared to CPA-1.

Expert Insight: The in vivo data for CPA-1 is compelling. Achieving significant tumor growth inhibition with once-daily oral dosing and a good tolerability profile are key indicators of a promising drug candidate. The observed anti-metastatic effect is also consistent with the role of TGF-β in cancer progression.

The Underlying Mechanism: Targeting the TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers, where it often promotes tumor growth, invasion, and immunosuppression. CPA-1 exerts its therapeutic effect by directly inhibiting ALK5, a key kinase in this pathway.

TGFB_pathway TGFB TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates CPA1 CPA-1 CPA1->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression Smad_complex->Gene_expression Cellular_responses Pro-tumorigenic Cellular Responses Gene_expression->Cellular_responses

Caption: CPA-1 inhibits the TGF-β signaling pathway by targeting ALK5.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments.

ALK5 Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALK5.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant ALK5 enzyme - Kinase buffer - ATP - Substrate (e.g., casein) start->prepare_reagents compound_dilution Prepare Serial Dilutions of Test Compound (CPA-1) prepare_reagents->compound_dilution add_to_plate Add Enzyme, Compound, and Substrate to 384-well Plate compound_dilution->add_to_plate initiate_reaction Initiate Reaction by Adding ATP add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction with Detection Reagent incubate->stop_reaction read_signal Read Signal (e.g., Luminescence) stop_reaction->read_signal calculate_ic50 Calculate IC50 Value read_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro ALK5 kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of recombinant human ALK5 enzyme in kinase assay buffer. Prepare a stock solution of the substrate (e.g., biotinylated casein) and ATP at the desired concentrations.

  • Compound Preparation: Prepare a serial dilution of the test compound (CPA-1) in DMSO, followed by a further dilution in kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the ALK5 enzyme, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., a luminescence-based assay that measures the amount of ATP remaining).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the compound on the growth of cancer cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (CPA-1) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium-based reagent) to each well and incubate for a further 2-4 hours.

  • Signal Measurement: Measure the absorbance or fluorescence of the wells using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amine. A review of the literature suggests that the presence of specific functional groups can significantly impact potency and selectivity.[2][3] For instance, the introduction of certain groups can enhance interactions with key residues in the ATP-binding pocket of the target kinase.

Future Directions and Unanswered Questions

While the this compound scaffold shows immense promise, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Comprehensive ADME-Tox profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds is essential for their progression into clinical development.

  • Exploration of other kinase targets: The versatility of this scaffold suggests that it could be adapted to target other kinases implicated in disease.

  • Combination therapies: Investigating the synergistic effects of these derivatives with other anti-cancer agents could lead to more effective treatment strategies.

By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to develop the next generation of targeted therapies for a range of debilitating diseases.

References

A Comparative Guide to 4-Cyclopropylpyridin-2-amine Based ALK5 Inhibitors for Fibrosis Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a novel 4-Cyclopropylpyridin-2-amine based compound, 12r , and the clinical-stage inhibitor, Galunisertib . Both compounds target the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), a critical mediator in the pathogenesis of fibrosis. This document synthesizes preclinical data to offer a comparative analysis of their in vitro potency, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental methodologies and mechanistic insights.

Introduction: The Rationale for Targeting ALK5 in Fibrosis with Novel Scaffolds

Fibrotic diseases, characterized by excessive deposition of extracellular matrix (ECM), represent a significant unmet medical need. The TGF-β signaling pathway is a central driver of this pathological process. Upon ligand binding, TGF-β activates the ALK5 receptor, which in turn phosphorylates SMAD2 and SMAD3, leading to their nuclear translocation and the transcriptional activation of pro-fibrotic genes. Consequently, inhibiting ALK5 is a promising therapeutic strategy to halt or reverse fibrosis.

The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective kinase inhibitors. The cyclopropyl group can provide favorable metabolic stability and binding interactions within the kinase active site. This guide focuses on compound 12r , a novel derivative from this class, and compares its preclinical profile with Galunisertib (LY2157299) , a well-characterized ALK5 inhibitor that has undergone clinical investigation.

Mechanism of Action: Inhibition of the TGF-β/ALK5/SMAD Signaling Pathway

Both compound 12r and Galunisertib exert their anti-fibrotic effects by inhibiting the kinase activity of ALK5. This prevents the phosphorylation of SMAD2/3, thereby blocking the downstream signaling cascade that leads to the expression of fibrotic genes like collagen.

TGF_beta_pathway cluster_nucleus Nuclear Translocation TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates pALK5 p-ALK5 SMAD23 SMAD2/3 pALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Pro-fibrotic Gene Transcription (e.g., Collagen) SMAD_complex->Gene_transcription Nucleus Nucleus Fibrosis Fibrosis Gene_transcription->Fibrosis Compound_12r Compound 12r Compound_12r->pALK5 Inhibits Galunisertib Galunisertib Galunisertib->pALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of Compound 12r and Galunisertib.

In Vitro Performance Comparison

The initial evaluation of kinase inhibitors relies on robust in vitro assays to determine their potency and selectivity.

Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.

CompoundTarget KinaseIC50 (nM)
Compound 12r ALK5141
Galunisertib ALK51070

Data Interpretation: Compound 12r demonstrates significantly higher potency in inhibiting ALK5 kinase activity in vitro compared to Galunisertib, with an IC50 value that is approximately 7.6 times lower. This suggests that Compound 12r may achieve a therapeutic effect at lower concentrations, potentially reducing the risk of off-target effects.

Experimental Protocol: In Vitro ALK5 Kinase Assay

The following protocol outlines a representative method for determining the in vitro kinase inhibitory activity of test compounds.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP (at Km concentration for ALK5)

  • Substrate (e.g., a synthetic peptide or myelin basic protein)

  • Test compounds (Compound 12r, Galunisertib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the ALK5 enzyme and substrate to their final concentrations in kinase buffer.

  • Assay Reaction: a. Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well. d. Incubate the reaction for 60 minutes at 30°C.

  • Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. b. Read the luminescence signal on a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • The use of a recombinant human enzyme ensures that the assay is specific to the intended target.

  • Performing the assay at the Km concentration of ATP provides a standardized condition for comparing the potency of different inhibitors.

  • A luminescence-based detection method like ADP-Glo™ offers high sensitivity and a broad dynamic range.

Pharmacokinetic Profile Comparison

A favorable pharmacokinetic (PK) profile is essential for a drug candidate's success, as it determines the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterCompound 12rGalunisertib
Administration Route OralOral
Bioavailability (F%) 57.6% (in rats)Data not available for direct comparison
Cmax Not reportedNot reported
Tmax Not reportedNot reported
AUC Not reportedNot reported

Data Interpretation: Compound 12r exhibits good oral bioavailability in rats, suggesting that it is well-absorbed from the gastrointestinal tract. While a direct comparison with Galunisertib's bioavailability from the available preclinical data is not possible, the high oral bioavailability of Compound 12r is a promising characteristic for an orally administered drug. Further studies are required to fully characterize and compare the complete pharmacokinetic profiles of both compounds.

In Vivo Efficacy in a Preclinical Model of Fibrosis

The ultimate test of an anti-fibrotic agent is its ability to reduce fibrosis in a living organism. The bleomycin-induced pulmonary fibrosis model is a widely used and well-validated animal model that mimics many aspects of human fibrotic lung disease.

Bleomycin-Induced Pulmonary Fibrosis Model

bleomycin_model Day0 Day 0: Bleomycin Instillation Inflammation Days 1-7: Acute Inflammatory Phase Day0->Inflammation Fibrosis_development Days 7-21: Fibrotic Phase Inflammation->Fibrosis_development Endpoint_analysis Day 21: Endpoint Analysis Fibrosis_development->Endpoint_analysis Treatment_initiation Treatment Initiation (e.g., Day 7) Treatment_period Treatment Period (e.g., Days 7-21) Treatment_initiation->Treatment_period Treatment_period->Endpoint_analysis

Caption: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Comparative Efficacy Data
CompoundAnimal ModelEfficacy EndpointResult
Compound 12r Bleomycin-induced pulmonary fibrosis (mice)Reduction in lung collagen contentSignificant reduction compared to vehicle control
Galunisertib Radiation-induced pulmonary fibrosis (mice)Reduction in lung fibrosisSignificant reduction compared to vehicle control.[1]

Data Interpretation: Both Compound 12r and Galunisertib have demonstrated anti-fibrotic efficacy in preclinical animal models. Compound 12r was shown to be effective in the widely used bleomycin-induced lung fibrosis model. Galunisertib has also shown efficacy in a radiation-induced lung fibrosis model, which shares pathological features with idiopathic pulmonary fibrosis.[1] While a direct comparison in the same model is not available from the reviewed literature, the positive results for both compounds in relevant fibrosis models support the therapeutic potential of ALK5 inhibition.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the in vivo anti-fibrotic efficacy of test compounds in a mouse model of bleomycin-induced pulmonary fibrosis.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Bleomycin sulfate

  • Sterile phosphate-buffered saline (PBS)

  • Test compounds (Compound 12r, Galunisertib) formulated for oral gavage

  • Vehicle control

Procedure:

  • Induction of Fibrosis: a. On day 0, anesthetize mice with isoflurane. b. Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in 50 µL of sterile PBS. Control animals receive 50 µL of sterile PBS.

  • Treatment: a. From day 7 to day 21, administer the test compounds or vehicle control daily via oral gavage.

  • Endpoint Analysis (Day 21): a. Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis. b. Perfuse the lungs and harvest the right lung for hydroxyproline content analysis (a measure of collagen deposition). c. Inflate and fix the left lung for histological analysis (e.g., Masson's trichrome staining) to assess the extent of fibrosis.

  • Data Analysis: a. Compare the mean hydroxyproline content and histological fibrosis scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Rationale for Experimental Choices:

  • C57BL/6 mice are a commonly used strain that develops a robust and reproducible fibrotic response to bleomycin.

  • Intratracheal instillation ensures direct delivery of bleomycin to the lungs.

  • Initiating treatment on day 7 allows for the assessment of the compound's effect on the established fibrotic process, which is more clinically relevant than a prophylactic treatment regimen.

  • Hydroxyproline assay and histology are standard and quantitative methods for assessing the severity of pulmonary fibrosis.

Conclusion and Future Directions

This comparative guide highlights the promising preclinical profile of the novel this compound based ALK5 inhibitor, Compound 12r. It demonstrates superior in vitro potency compared to the clinical-stage compound Galunisertib and shows significant in vivo efficacy in a relevant animal model of fibrosis.

Key Findings:

  • Compound 12r is a highly potent ALK5 inhibitor in vitro.

  • Compound 12r possesses good oral bioavailability.

  • Both Compound 12r and Galunisertib demonstrate anti-fibrotic efficacy in vivo.

Future research should focus on:

  • A head-to-head comparison of the in vivo efficacy and pharmacokinetic profiles of Compound 12r and Galunisertib in the same animal model of fibrosis.

  • Comprehensive safety and toxicology studies for Compound 12r to assess its therapeutic window.

  • Exploration of the structure-activity relationship of the this compound scaffold to identify even more potent and selective ALK5 inhibitors with optimized drug-like properties.

The data presented in this guide support the continued investigation of this compound based compounds as a promising new class of therapeutics for the treatment of fibrotic diseases.

References

Docking studies of 4-Cyclopropylpyridin-2-amine derivatives in kinase active sites

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-2f>## A Comparative Guide to Docking Studies of 4-Cyclopropylpyridin-2-amine Derivatives in Kinase Active Sites

Introduction

Protein kinases, as central regulators of a multitude of cellular processes, represent a major class of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3] Within the vast chemical space of potential inhibitors, scaffolds containing a pyridin-2-amine moiety have shown significant promise. This guide focuses on a specific, promising chemotype: This compound derivatives . We will provide an in-depth, comparative analysis of their interactions within kinase active sites through the lens of molecular docking, a cornerstone of modern structure-based drug design.[2]

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a protocol, but a framework for understanding the critical choices and interpretations necessary for meaningful in-silico analysis of this important class of kinase inhibitors. We will explore the structural rationale for their activity, compare their predicted binding modes to established inhibitors, and detail the necessary steps for both computational prediction and subsequent experimental validation.

The this compound Scaffold: A Privileged Motif for Kinase Inhibition

The this compound core is an attractive starting point for kinase inhibitor design due to several key features. The pyridin-2-amine portion is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[3][4][5] This interaction is a hallmark of many potent ATP-competitive kinase inhibitors.[4][5][6] The cyclopropyl group at the 4-position can confer several advantageous properties, including metabolic stability and favorable hydrophobic interactions within the ATP-binding pocket. Furthermore, the amine at the 2-position and the pyridine ring itself offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Pillars of Kinase-Ligand Docking: A Foundational Overview

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] For kinase inhibitors, this translates to understanding how a molecule fits into the ATP-binding site and what interactions stabilize its binding. The process relies on two key components: a search algorithm and a scoring function.[2]

  • Search Algorithms explore the conformational space of the ligand within the active site, generating a multitude of possible binding poses.

  • Scoring Functions then estimate the binding affinity for each pose, allowing for the ranking of different ligands and their predicted orientations.

A critical aspect of kinase structure is the conformation of the DFG (Asp-Phe-Gly) motif at the beginning of the activation loop.[1][7] This motif can exist in a "DFG-in" (active) or "DFG-out" (inactive) conformation.[1][8][9] Type I inhibitors bind to the DFG-in state, while Type II inhibitors stabilize the DFG-out conformation, often achieving greater selectivity.[10] The choice of the protein structure's conformational state is therefore a critical decision in the docking workflow.

Comparative Docking Workflow: this compound Derivatives

This section outlines a detailed, step-by-step protocol for performing and validating a docking study. We will use a hypothetical scenario of evaluating a series of this compound derivatives against a chosen kinase, for example, a Cyclin-Dependent Kinase (CDK).

Experimental Protocol: Molecular Docking
  • Target Selection and Preparation:

    • Rationale: The choice of the target kinase and its specific crystal structure is paramount. For this example, we select CDK2, a well-studied kinase implicated in cell cycle regulation.

    • Procedure:

      • Download a high-resolution crystal structure of CDK2 from the Protein Data Bank (PDB), for instance, PDB ID: 1HCK.[11]

      • Prepare the protein for docking using software such as AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.

      • Inspect the active site and the conformation of the DFG motif to ensure it is suitable for the type of inhibitor being studied (typically DFG-in for this scaffold).

  • Ligand Preparation:

    • Rationale: The ligands must be in a 3D format with correct protonation states and charges.

    • Procedure:

      • Sketch the this compound derivatives using a chemical drawing tool like ChemDraw.

      • Convert the 2D structures to 3D using a program like Open Babel.

      • Perform energy minimization to obtain a low-energy conformation.

      • Assign appropriate charges (e.g., Gasteiger charges).

  • Docking Protocol Validation (Redocking):

    • Rationale: Before docking novel compounds, it is crucial to validate that the docking protocol can reproduce the known binding mode of a co-crystallized ligand.[12][13][14]

    • Procedure:

      • Extract the co-crystallized ligand from the PDB file.

      • Dock this ligand back into the active site using the prepared protein structure.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[14][15]

  • Grid Generation and Docking Simulation:

    • Rationale: A grid box is defined to encompass the active site, directing the search algorithm to the region of interest.

    • Procedure:

      • Define the grid box around the active site, ensuring it is large enough to accommodate the ligands.

      • Perform the docking simulation using a program like AutoDock Vina. This will generate multiple binding poses for each ligand, ranked by their docking scores.

  • Post-Docking Analysis and Visualization:

    • Rationale: The output of the docking simulation must be carefully analyzed to understand the predicted interactions.

    • Procedure:

      • Visualize the docked poses using a molecular graphics program like PyMOL or VMD.

      • Analyze the key interactions, such as hydrogen bonds with the hinge region, and hydrophobic interactions.[16]

      • Compare the docking scores and binding modes of the different derivatives to elucidate structure-activity relationships (SAR).

Visualizing the Workflow and Key Interactions

KinaseInteractions Ligand This compound Derivative Hinge Hinge Ligand->Hinge H-Bonds (Key Interaction) HydrophobicPocket HydrophobicPocket Ligand->HydrophobicPocket Hydrophobic Interactions Gatekeeper Gatekeeper Ligand->Gatekeeper Steric Interactions (Selectivity) DFG DFG DFG->Ligand Influences Binding Mode (Type I/II)

Performance Comparison: this compound Derivatives vs. A Known Inhibitor

To illustrate the comparative power of docking, let's consider a hypothetical dataset where we compare our derivatives against a known CDK2 inhibitor, Roscovitine.

CompoundDocking Score (kcal/mol)Key H-Bond Interactions (Hinge)Other Key Interactions
Roscovitine (Reference) -9.5Leu83 (backbone NH, CO)Hydrophobic interactions with Ile10, Val18
Derivative 1 (Parent) -8.8Leu83 (backbone NH)Cyclopropyl group in hydrophobic pocket
Derivative 2 (+F) -9.2Leu83 (backbone NH, CO)Fluorine interaction with gatekeeper Phe80
Derivative 3 (+OMe) -8.5Leu83 (backbone NH)Steric clash with gatekeeper Phe80
  • Derivative 1 shows good binding energy and the essential hinge interaction.

  • Derivative 2 , with a fluorine addition, shows an improved docking score, potentially due to favorable interactions with the gatekeeper residue, and an additional hydrogen bond.

  • Derivative 3 , with a bulkier methoxy group, has a poorer score, suggesting a steric clash that is unfavorable for binding.

This type of analysis allows for the rational design of the next generation of derivatives by prioritizing modifications that are predicted to enhance binding.

Bridging the Gap: The Imperative of Experimental Validation

While molecular docking is a powerful tool for hypothesis generation, its predictions must be validated through experimental testing.[17][18] In-silico results are not a substitute for empirical data.

Experimental Protocol: In-Vitro Kinase Assay (Example: ADP-Glo™)
  • Principle: This assay measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[19]

  • Procedure:

    • In a multi-well plate, combine the kinase (e.g., CDK2), the substrate (a specific peptide), and varying concentrations of the inhibitor (our derivatives).

    • Initiate the kinase reaction by adding ATP. Incubate for a set period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase reaction, producing light.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

A strong correlation between lower (more favorable) docking scores and lower IC50 values lends significant confidence to the docking model and its predictive power for that chemical series. Discrepancies, on the other hand, can point to inaccuracies in the docking protocol or highlight complex biological phenomena not captured by the in-silico model.

Troubleshooting and Best Practices

Troubleshooting cluster_check_docking Check Docking Protocol cluster_check_assay Check Assay Conditions cluster_advanced Advanced Considerations Start Poor Correlation between Docking Score & IC50 CheckProtonation Incorrect Ligand/Protein Protonation? Start->CheckProtonation CheckGrid Grid Box Too Small or Misplaced? Start->CheckGrid CheckConformation Inappropriate Protein Conformation (DFG-in/out)? Start->CheckConformation CheckATP ATP Concentration Too High? (Affects competitive inhibitors) Start->CheckATP CheckSolubility Compound Solubility Issues? Start->CheckSolubility ScoringFunction Use a Different Scoring Function? CheckProtonation->ScoringFunction MD_Sim Consider Molecular Dynamics (MD) Simulation (Accounts for protein flexibility) CheckConformation->MD_Sim

Conclusion and Future Directions

Molecular docking is an indispensable tool in the modern drug discovery pipeline for kinase inhibitors. For promising scaffolds like the this compound derivatives, it provides a rational framework for understanding structure-activity relationships, prioritizing synthetic efforts, and designing compounds with improved potency and selectivity.

This guide has provided a comprehensive overview, from the foundational principles to a detailed, validated workflow and a necessary grounding in experimental reality. The true power of this approach lies in the iterative cycle of computational prediction, chemical synthesis, and biological testing. By rigorously applying these principles, researchers can accelerate the journey from a promising chemical scaffold to a potential clinical candidate. Future work in this area will likely involve the increasing use of more sophisticated computational techniques, such as free energy perturbation (FEP) and machine learning-based scoring functions, to further enhance the predictive accuracy of these in-silico models.

References

A Head-to-Head Comparison of Cross-Coupling Methods for 2-Aminopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the 2-aminopyridine scaffold is a frequent and critical task. This versatile heterocycle is a cornerstone in medicinal chemistry, appearing in a multitude of bioactive molecules.[1] The choice of cross-coupling methodology can significantly impact the efficiency, yield, and functional group compatibility of a synthetic route. This guide provides an in-depth, head-to-head comparison of three pillars of modern cross-coupling chemistry—Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions—as applied to 2-aminopyridine substrates. We will delve into the mechanistic nuances, provide comparative data, and offer detailed experimental protocols to empower you to make informed decisions in your research.

The Challenge of the 2-Aminopyridine Substrate: The "2-Pyridyl Problem"

Before comparing the methods, it is crucial to understand the inherent challenges posed by 2-aminopyridines in cross-coupling reactions. The proximity of the amino group to the nitrogen atom of the pyridine ring creates a bidentate chelation site. This can lead to strong coordination with the metal catalyst (typically palladium), potentially deactivating it or hindering the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] This phenomenon, often referred to as the "2-pyridyl problem," necessitates careful optimization of reaction conditions, particularly the choice of ligands, to achieve successful coupling.[2]

Comparative Analysis of Cross-Coupling Methods

The selection of a cross-coupling method is dictated by the desired bond formation (C-N, C-C, or C-C triple bond) and the nature of the coupling partners. Below is a comparative overview of the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions for the functionalization of 2-aminopyridines.

Method Bond Formed Typical Coupling Partners Key Advantages Common Challenges with 2-Aminopyridines
Buchwald-Hartwig Amination C-NPrimary and secondary amines, amidesDirect formation of N-aryl and N-heteroaryl bonds. Broad substrate scope.Catalyst inhibition by the 2-amino group. Potential for side reactions.
Suzuki-Miyaura Coupling C-CBoronic acids and estersExcellent functional group tolerance.[3] Commercially available and diverse boronic acids. Mild reaction conditions.Instability and poor reactivity of 2-pyridylboron reagents.[2]
Sonogashira Coupling C-C (sp-sp²)Terminal alkynesDirect introduction of an alkynyl moiety. Mild reaction conditions.Potential for alkyne homocoupling (Glaser coupling).[4] Catalyst poisoning.

In-Depth Look at Each Method

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-substituted 2-aminopyridines.[5] The reaction involves the palladium-catalyzed coupling of an amine with a halo-2-aminopyridine.

Mechanistic Considerations for 2-Aminopyridines: The primary challenge is to prevent the 2-amino group from deactivating the palladium catalyst. The use of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, is crucial.[6] These ligands promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition. The choice of a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is also critical for efficient catalyst turnover.[6][7]

Experimental Data Snapshot (Illustrative):

2-Haloaminopyridine Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683[6]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[8]
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOBuᵗToluene80-100-55-98[9]

Experimental Workflow: Buchwald-Hartwig Amination

reagents 2-Haloaminopyridine Amine Base (e.g., NaOBuᵗ) setup Oven-dried Schlenk flask Inert atmosphere (Ar/N₂) reagents->setup solvent Anhydrous solvent (e.g., Toluene) setup->solvent catalyst Palladium precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) catalyst->setup reaction Heat to 80-110 °C Monitor by TLC/LC-MS solvent->reaction workup Cool to RT Dilute with organic solvent Wash with water and brine reaction->workup purification Dry organic layer Concentrate Purify by column chromatography workup->purification

Caption: General workflow for Buchwald-Hartwig amination of 2-haloaminopyridines.

Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds.[10] It involves the reaction of a halo-2-aminopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Mechanistic Considerations for 2-Aminopyridines: The instability of 2-pyridylboronic acids can be a significant hurdle, often leading to protodeboronation and low yields.[2] To circumvent this, more stable boronate esters (e.g., pinacol esters) are often employed. The choice of base is also critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used to activate the boronic acid for transmetalation.[11][12]

Experimental Data Snapshot (Illustrative):

2-Haloaminopyridine Boronic Acid/Ester Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O1001875-85[11]
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285[11]
2-ChloropyridinesArylboronic acidsNHC-Pd complexNaHCO₃H₂O--39-99[13]

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 2-Haloaminopyridine Boronic acid/ester Base (e.g., K₂CO₃) setup Oven-dried Schlenk flask Inert atmosphere (Ar/N₂) reagents->setup solvent Degassed solvent (e.g., Dioxane/H₂O) setup->solvent catalyst Palladium catalyst (e.g., Pd(PPh₃)₄) catalyst->setup reaction Heat to 80-110 °C Monitor by TLC/LC-MS solvent->reaction workup Cool to RT Dilute with organic solvent Wash with water and brine reaction->workup purification Dry organic layer Concentrate Purify by column chromatography workup->purification

Caption: General workflow for Suzuki-Miyaura coupling of 2-haloaminopyridines.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the go-to method for installing a terminal alkyne onto an aromatic or heteroaromatic ring.[14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Considerations for 2-Aminopyridines: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[4] To minimize this, it is crucial to maintain strictly anaerobic conditions and use the minimum effective amount of the copper co-catalyst. In some cases, copper-free conditions can be employed, although this may require higher catalyst loadings or more specialized ligands. The choice of base, typically an amine like triethylamine or diisopropylethylamine, is also important for the deprotonation of the terminal alkyne.

Experimental Data Snapshot (Illustrative):

2-Haloaminopyridine Terminal Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[14]
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[14]
4,6-DibromocinnolineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N503.5-[15]

Experimental Workflow: Sonogashira Coupling

reagents 2-Haloaminopyridine Terminal alkyne Amine base (e.g., Et₃N) setup Oven-dried Schlenk flask Inert atmosphere (Ar/N₂) reagents->setup solvent Anhydrous solvent (e.g., DMF or THF) setup->solvent catalyst Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) Copper(I) co-catalyst (e.g., CuI) catalyst->setup reaction Stir at RT or heat Monitor by TLC/LC-MS solvent->reaction workup Cool to RT Dilute with organic solvent Wash with aqueous solution reaction->workup purification Dry organic layer Concentrate Purify by column chromatography workup->purification

Caption: General workflow for Sonogashira coupling of 2-haloaminopyridines.

Functional Group Tolerance: A Key Consideration

The ability of a reaction to tolerate a wide range of functional groups is paramount in complex molecule synthesis, as it obviates the need for protecting group strategies.

  • Suzuki-Miyaura Coupling: Generally exhibits the broadest functional group tolerance, accommodating esters, ketones, amides, and even unprotected alcohols and amines in many cases.[3]

  • Buchwald-Hartwig Amination: While modern catalyst systems have significantly improved functional group compatibility, highly acidic protons (e.g., in phenols or carboxylic acids) can interfere with the strong bases used.[7]

  • Sonogashira Coupling: Is generally tolerant of many functional groups, but can be sensitive to reducible groups under certain conditions. The basic reaction conditions can also be incompatible with base-sensitive functionalities.

Conclusion and Recommendations

The choice of cross-coupling method for 2-aminopyridines is a strategic decision that depends on the desired transformation and the specific substrate.

  • For the direct formation of C-N bonds , the Buchwald-Hartwig amination is the method of choice, with careful selection of bulky phosphine ligands being essential for success.

  • For the construction of C-C bonds with a wide array of coupling partners and excellent functional group tolerance, the Suzuki-Miyaura coupling is generally the most robust option, provided that stable boronate esters are used.

  • To introduce alkynyl moieties , the Sonogashira coupling is a reliable and efficient method, with careful control of reaction conditions to minimize alkyne homocoupling.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can navigate the challenges of the "2-pyridyl problem" and successfully functionalize this important heterocyclic scaffold.

References

Navigating the Therapeutic Landscape: A Comparative Guide to the Efficacy of Cyclopropyl-Functionalized Pyridinamine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology and the Promise of Pyridine Scaffolds

In the intricate chess game of cancer therapy, the development of small molecule inhibitors that selectively target oncogenic signaling pathways remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyridine nucleus stands out as a privileged structure, forming the backbone of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it an ideal anchor for designing potent and selective kinase inhibitors. This guide delves into the burgeoning field of cyclopropyl-functionalized pyridinamine derivatives, with a specific focus on the potential of the 4-cyclopropylpyridin-2-amine scaffold. While direct, comprehensive data on this specific scaffold is emerging, this guide will provide a comparative analysis of closely related structures, offering a predictive lens into their therapeutic promise and laying the groundwork for future research and development.

The rationale for incorporating a cyclopropyl group is rooted in its unique stereoelectronic properties. This small, strained ring can act as a "bioisostere" for a phenyl group or a double bond, while offering improved metabolic stability and reduced off-target toxicity. Its rigid nature can also lock a molecule into a bioactive conformation, enhancing its affinity for the target protein.

Comparative Efficacy of Structurally Related Cyclopropyl-Pyridinamine Derivatives

To elucidate the potential anticancer activity of the this compound core, we will examine the efficacy of two closely related classes of compounds for which experimental data is available: N-[4-(phenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives and 4-cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine.

N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as c-Met Kinase Inhibitors

A series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated for their in-vitro inhibitory activity against the c-Met kinase and their cytotoxic effects on various cancer cell lines.[2] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis, making it a validated target in oncology.

The most promising compound from this series, 26a , demonstrated potent c-Met inhibition with an IC50 value of 0.016 μM.[2] This enzymatic inhibition translated into significant cytotoxicity against several cancer cell lines, as detailed in the table below.

CompoundTarget Cancer Cell LineIC50 (μM)
26a A549 (Non-small cell lung cancer)1.59[2]
H460 (Non-small cell lung cancer)0.72[2]
HT-29 (Colorectal cancer)0.56[2]

These results highlight that the presence of a pyridin-2-amine core coupled with a cyclopropyl moiety (in the form of a carboxamide) can lead to potent anticancer activity. The structure-activity relationship (SAR) studies from this work indicated that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity.[2]

4-Cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine as a Glucocorticoid Resistance Inhibitor

While not a direct pyridine analog, the pyrimidine ring is a well-established bioisostere. The compound 4-cyclopropyl-5-(pyridin-4-yl)pyrimidin-2-amine has been identified as an inhibitor of glucocorticoid resistance in T-cell acute lymphoblastic leukemia (T-ALL).[3] This compound, when used in combination with dexamethasone, inhibits the growth of the CUTTL1 T-ALL cell line with an EC50 of 28 µM.[3] On its own, it is less effective, with an EC50 of 294 µM.[3] This suggests a mechanism that involves the modulation of the glucocorticoid receptor pathway rather than direct cytotoxicity.[3]

This example, while mechanistically different, underscores the biological activity of the cyclopropyl-amino-heterocycle scaffold and its potential for combination therapies.

Experimental Methodologies: A Guide to In-Vitro Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, the following is a detailed protocol for a standard in-vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells from logarithmic phase culture using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a further 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cancer Cell Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation_24h 3. Incubate for 24h Seeding->Incubation_24h Treatment 5. Add Compound to Cells Incubation_24h->Treatment Compound_Prep 4. Prepare Compound Dilutions Compound_Prep->Treatment Incubation_48_72h 6. Incubate for 48-72h Treatment->Incubation_48_72h MTT_Addition 7. Add MTT Reagent Incubation_48_72h->MTT_Addition Formazan_Formation 8. Incubate for 3-4h MTT_Addition->Formazan_Formation Solubilization 9. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 10. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis 11. Calculate IC50 Absorbance_Reading->Data_Analysis cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Cyclopropyl-Pyridinamine Derivative Inhibitor->cMet HGF HGF (Ligand) HGF->cMet

References

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 4-Cyclopropylpyridin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of a potent and selective kinase inhibitor is undeniable. The 4-cyclopropylpyridin-2-amine scaffold has emerged as a promising pharmacophore in the design of such molecules, particularly targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity. This guide provides an in-depth, objective comparison of the off-target effects of this compound based inhibitors, supported by experimental data and methodologies, to aid in the rational design and interpretation of studies involving this chemical series.

The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities

The 2-aminopyridine moiety is a well-established hinge-binding motif, crucial for the potent inhibition of many kinases. The addition of a cyclopropyl group can enhance potency and improve metabolic stability. While these features are desirable for on-target activity, they do not guarantee selectivity. Unintended inhibition of other kinases can lead to a range of adverse effects or, in some cases, unexpected therapeutic benefits through polypharmacology. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for its successful development and clinical translation.

Comparative Analysis of Off-Target Profiles

While comprehensive kinome-wide screening data for a multitude of this compound based inhibitors is not extensively published in the public domain, we can draw valuable insights from structurally related compounds and general trends observed for kinase inhibitors. A notable example is a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives developed as selective JAK2 inhibitors. Although not a direct this compound, the core aminopyrimidine scaffold provides a relevant case study.

One lead compound from this series, Compound A8 , demonstrated excellent potency for JAK2 with an IC50 of 5 nM.[1] Its selectivity within the JAK family was a key focus of the study.[1]

Target KinaseIC50 (nM)Selectivity vs. JAK2
JAK251x
JAK119338.6x
JAK327354.6x
TYK220641.2x
Table 1: Selectivity profile of a representative aminopyrimidine-based JAK2 inhibitor (Compound A8) within the JAK family. Data sourced from ACS Med Chem Lett. 2023 Aug 1;14(8):1113-1121.[1]

This data highlights that even with intentional design for selectivity, off-target inhibition of closely related kinases is common. While a 38- to 55-fold selectivity for other JAKs is significant, it does not preclude the possibility of engaging these kinases at therapeutic concentrations.

Broader kinome screening of various aminopyrimidine-based inhibitors has revealed off-target interactions with a diverse range of kinases, including but not limited to:

  • Src family kinases (SFKs): LCK, Fyn

  • Receptor tyrosine kinases (RTKs): PDGFR, Ret

  • Serine/threonine kinases: PKCα, PKCβII

The promiscuity of some inhibitors is highlighted by the fact that many approved kinase inhibitors targeting the 2-aminopyrimidine scaffold are known to inhibit multiple kinases.[2] For instance, Fedratinib, a selective JAK2 inhibitor, also demonstrates activity against BRD4, a non-kinase target.[2]

Key Signaling Pathways Implicated in Off-Target Effects

Understanding the signaling pathways governed by potential off-targets is crucial for predicting the functional consequences of inhibitor promiscuity.

The JAK-STAT Pathway: The Intended Target

The primary therapeutic rationale for many this compound based inhibitors is the modulation of the JAK-STAT pathway. This pathway is central to cytokine signaling and plays a critical role in inflammation and immunity.[3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 4-Cyclopropylpyridin- 2-amine Inhibitor Inhibitor->JAK Inhibition caption JAK-STAT Signaling Pathway Selectivity_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays b1 Initial Target Potency (IC50) b2 Broad Kinome Screen (e.g., KINOMEscan) b1->b2 b3 IC50 Determination for Hits b2->b3 c1 Target Engagement (e.g., CETSA) b3->c1 c2 Phospho-protein Western Blot c1->c2 c3 Phenotypic Screening c2->c3 end Selectivity Profile c3->end start Test Compound start->b1

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclopropylpyridin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 4-Cyclopropylpyridin-2-amine necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact. Our goal is to provide value beyond the product itself, building trust by equipping you with the knowledge for safe and effective laboratory operations.

Hazard Profile of this compound

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a reliable hazard assessment can be synthesized by examining its constituent chemical classes: aminopyridines and cyclopropylamines. This approach allows us to anticipate its potential risks and handle it with the necessary caution.

Aminopyridines , such as the related compound 4-Aminopyridine, are known to be highly toxic. They are classified as fatal if swallowed and toxic in contact with skin or if inhaled[1]. They can also cause severe skin burns, serious eye damage, and respiratory irritation[1]. The Occupational Safety and Health Administration (OSHA) has established permissible exposure limits (PELs) for similar compounds, underscoring their hazardous nature[2][3].

Cyclopropylamines are often characterized as flammable liquids that are corrosive and can cause severe skin and eye damage[4][5].

Therefore, this compound must be treated as a hazardous substance. All waste generated from its use, including pure compound, solutions, and contaminated materials, is considered hazardous waste.

Hazard ClassAnticipated Risk based on Structural AnalogsPrimary Safety Concern
Acute Toxicity (Oral, Dermal, Inhalation) High. Aminopyridines are known to be toxic via multiple exposure routes[1].Accidental ingestion, skin contact, or inhalation can lead to severe health effects or be fatal.
Skin Corrosion / Irritation High. Both aminopyridines and cyclopropylamines can cause severe skin burns[1][5].Direct contact can cause immediate and severe damage to the skin.
Serious Eye Damage / Irritation High. Corrosive properties are common in this chemical family[5][6].Splashes can lead to permanent eye damage, including blindness.
Respiratory Irritation Moderate to High. May cause irritation to the respiratory system[1][7].Inhalation of dust or vapors can irritate the nose, throat, and lungs.
Aquatic Toxicity High. Aminopyridines are often toxic to aquatic life with long-lasting effects[1].Improper disposal can lead to significant environmental contamination.

Core Principles of Chemical Waste Management

The disposal of this compound is governed by regulations established by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. The foundational principle is that hazardous chemical waste must never be disposed of in the regular trash or discharged into the sewer system[9][10].

The hierarchy of waste management prioritizes pollution prevention and source reduction, followed by reuse, recycling, treatment, and finally, disposal[11]. For a specialized laboratory chemical, the most critical steps for researchers are proper segregation, characterization, and safe containment for disposal by a licensed facility[9][11].

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural guide for handling and disposing of waste containing this compound.

Personnel & Equipment
  • Personnel: Laboratory staff trained in handling hazardous chemicals.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Equipment: Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid), waste labels, and access to a chemical fume hood.

Procedure
  • Waste Segregation (The "Why"):

    • Action: Designate a specific waste container exclusively for this compound and materials contaminated with it. This waste should be classified as "Nitrogen-Containing Organic Hazardous Waste."

    • Causality: Segregation is paramount to prevent dangerous chemical reactions. Amines are basic and can react violently with acids[4]. Keeping this waste stream separate from others, particularly acidic waste and strong oxidizers, is a critical safety measure[2][12]. It also ensures the waste can be handled correctly by the disposal facility, as different categories of chemical waste require different treatment methods, such as incineration at specific temperatures[13].

  • Containerization and Labeling:

    • Action: Use a robust, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle, appropriate for the type of waste (solid or liquid).

    • Action: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components (including solvents) and their approximate concentrations.

    • Causality: Proper containerization and labeling are mandated by OSHA and EPA regulations[8]. A secure, compatible container prevents leaks and spills, while accurate labeling informs personnel of the contents' hazards and ensures the waste is managed correctly throughout the disposal process. The container must be kept tightly sealed except when adding waste to prevent the release of vapors[9][14].

  • Waste Accumulation and Storage:

    • Action: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should have secondary containment (such as a spill tray) to capture any potential leaks[15].

    • Causality: Storing waste at or near the point of generation is a regulatory requirement that keeps the handling of hazardous materials to a minimum[8]. Secondary containment is a crucial safeguard against environmental contamination in the event of a primary container failure.

  • Disposal of Contaminated Materials:

    • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, must be placed in the designated solid hazardous waste container.

    • Aqueous Solutions: Do not dispose of any solutions containing this compound down the drain[14]. They must be collected in the designated liquid hazardous waste container.

    • Empty Containers: The original product container is considered hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). This rinsate is hazardous and must be collected and added to the liquid hazardous waste container[11][16]. After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

  • Arranging for Final Disposal:

    • Action: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6 months), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup[10][14][17].

    • Causality: Final disposal must be handled by professionals who can transport and treat the waste in accordance with all federal and state regulations, typically via high-temperature incineration[13].

Disposal Workflow Diagram

G cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment & Labeling start Waste Generation (this compound) is_solid Solid Waste? (gloves, tips, etc.) start->is_solid Identify Waste Type is_liquid Liquid Waste? (solutions, rinsate) start->is_liquid Identify Waste Type solid_container Collect in Labeled 'Nitrogen-Containing Solid Organic Waste' Container is_solid->solid_container liquid_container Collect in Labeled 'Nitrogen-Containing Liquid Organic Waste' Container is_liquid->liquid_container storage Step 3: Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage decision Container Full or Max Storage Time? storage->decision decision->storage No ehs_contact Step 4: Contact EHS for Hazardous Waste Pickup decision->ehs_contact Yes end_point End: Waste Disposed of by Licensed Facility ehs_contact->end_point

References

A Researcher's Guide to the Safe Handling of 4-Cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Cyclopropylpyridin-2-amine. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in authoritative sources and best practices for handling aminopyridine derivatives.

Hazard Assessment and Core Principles

Aminopyridines are a class of compounds that can exhibit significant toxicity.[1][4] Exposure can lead to a range of adverse health effects, from irritation to more severe systemic issues.[2][4] Therefore, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is critical.

Key Potential Hazards:

  • Acute Toxicity: Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[5][8]

  • Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye irritation or damage.[3][5][7][9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Neurotoxicity: Some aminopyridines are known to cause neurological effects, such as convulsions.[1][2]

Given these potential hazards, all work with this compound should be conducted in a designated area within a well-ventilated laboratory, preferably inside a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant gloves (e.g., nitrile) is recommended. Change gloves immediately if contaminated.A fully buttoned, long-sleeved lab coat.Work within a chemical fume hood. If a hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Conducting Reactions and Work-up Chemical safety goggles and a face shieldChemical-resistant gloves. Check glove manufacturer's compatibility chart.A fully buttoned, long-sleeved lab coat. Consider a chemical-resistant apron.All operations should be performed in a chemical fume hood.
Handling Spills Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or suit.[10]A NIOSH-approved air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.

Note on Glove Selection: While nitrile gloves are commonly used, it is crucial to consult the manufacturer's glove compatibility charts for specific chemical resistance information. Thicker gloves generally offer better protection.[11]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to control the release of dust.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use a balance inside a fume hood or a ventilated balance enclosure.

  • Cleaning: After weighing, carefully decontaminate the balance and surrounding surfaces.

Running the Reaction:

  • Fume Hood: All reactions involving this compound must be conducted in a properly functioning chemical fume hood.[3]

  • Closed System: Whenever feasible, use a closed system to minimize the release of vapors.

  • Temperature Control: Be mindful of the reaction temperature. Increased temperatures can lead to higher vapor pressures and an increased risk of inhalation exposure.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][6]

Post-Reaction Work-up and Purification:

  • Ventilation: All post-reaction procedures, including quenching, extraction, and chromatography, must be performed in a chemical fume hood.

  • Waste Segregation: As you proceed, segregate all waste containing this compound into a designated hazardous waste container.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill.

Small Spills (manageable by trained personnel):

  • Alert and Evacuate: Alert personnel in the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.

  • Clean-up: Carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Access Control: Prevent entry to the affected area.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][9][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3][9] Seek immediate medical attention.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Dedicated Waste Container: All waste containing this compound, including unused compound, reaction residues, contaminated labware, and PPE, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.[14]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Incompatible Wastes: Do not mix this waste with other waste streams, especially acidic or strongly oxidizing waste, to prevent dangerous reactions.[14]

Storage and Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.[14]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[14][15] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [14][15]

Workflow and Decision Making

The following diagram illustrates the key decision points and workflow for safely handling this compound.

start Start: Need to handle This compound assess_hazards Assess Hazards (Based on aminopyridine analogues) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing reaction Conducting Reaction weighing->reaction spill_check Spill Occurs? weighing->spill_check workup Post-Reaction Work-up reaction->workup reaction->spill_check workup->spill_check waste_segregation Segregate Hazardous Waste workup->waste_segregation spill_procedure Follow Spill Procedure spill_check->spill_procedure Yes spill_check->waste_segregation No spill_procedure->waste_segregation storage Store Waste in Designated Area waste_segregation->storage disposal Arrange for Professional Disposal via EHS storage->disposal end End of Procedure disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.